molecular formula C21H26N2O4 B12384961 Nb-Demethylechitamine

Nb-Demethylechitamine

Cat. No.: B12384961
M. Wt: 370.4 g/mol
InChI Key: VZZBVNLFHYEUHM-CITVZARASA-N
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Description

Nb-Demethylechitamine is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl (1S,10R,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27-2/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17+,19?,20-,21?/m0/s1

InChI Key

VZZBVNLFHYEUHM-CITVZARASA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34C2([C@@H](C[C@@H]1C3(CO)C(=O)OC)O)NC5=CC=CC=C45

Canonical SMILES

CC=C1CN2CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45

Origin of Product

United States

Foundational & Exploratory

The Origin of Nb-Demethylechitamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nb-Demethylechitamine, a monoterpenoid indole alkaloid, has garnered significant interest within the scientific community due to its notable in vitro cytotoxic activity against various human cancer cell lines. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural sources, biosynthetic pathway, and laboratory synthesis. The document presents quantitative data in structured tables, outlines detailed experimental protocols for its isolation, and includes visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Natural Occurrence

This compound is a naturally occurring alkaloid found predominantly in plant species of the genus Alstonia, belonging to the Apocynaceae family. It has been successfully isolated from the methanolic extract of Alstonia rostrata twigs and is also a constituent of Alstonia scholaris, a tree commonly known as the "Devil's tree".[1] These plants have a rich history in traditional medicine, and modern phytochemical investigations continue to unveil a diverse array of bioactive compounds, including a wide range of indole alkaloids.

Isolation from Natural Sources

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized procedure based on established methods for isolating alkaloids from Alstonia species.

Experimental Protocol: Isolation and Purification of Alkaloids from Alstonia scholaris

1. Plant Material Preparation:

  • Collect fresh stem bark of Alstonia scholaris.

  • Wash the bark thoroughly to remove any adhering impurities.

  • Shade dry the bark until it is completely free of moisture.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate 500 g of the powdered bark in 95% ethanol at room temperature.

  • Evaporate the ethanolic extract to dryness under reduced pressure at 40°C using a rotary evaporator.

  • Suspend the resulting crude extract in 1500 ml of distilled water.

3. Liquid-Liquid Partitioning:

  • Perform sequential extraction of the aqueous suspension with solvents of increasing polarity:

    • Hexane (8 x 500 ml)

    • Chloroform (8 x 500 ml)

    • Ethyl acetate (8 x 500 ml)

    • n-butanol (8 x 500 ml)

  • Collect the chloroform fraction, which is typically rich in alkaloids.

4. Acid-Base Extraction for Alkaloid Enrichment:

  • Mix the crude chloroform extract with 3% hydrochloric acid (HCl) and ethanol.

  • Collect the aqueous layer and adjust the pH to 10 by adding sodium hydroxide (NaOH).

  • Extract the alkaline aqueous layer again with chloroform to obtain the crude alkaloidal fraction.

5. Chromatographic Purification:

  • Subject the crude alkaloidal fraction to column chromatography over silica gel.

  • Elute the column with a solvent system of chloroform:methanol (50:50).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions containing the target compound.

  • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of water and acetonitrile.

Biosynthesis

The biosynthesis of this compound is a complex process that is part of the larger monoterpenoid indole alkaloid (MIA) pathway in plants. The pathway originates from primary metabolites and involves numerous enzymatic steps.

The initial precursors for the MIA pathway are the amino acid tryptophan and the terpenoid secologanin. Tryptophan is derived from the shikimate pathway, while secologanin is synthesized via the methylerythritol phosphate (MEP) pathway. The condensation of tryptamine (derived from tryptophan) and secologanin by the enzyme strictosidine synthase yields strictosidine, the universal precursor for all MIAs.

Following the formation of strictosidine, a series of complex enzymatic reactions, including deglycosylation, cyclizations, and rearrangements, lead to the formation of a key intermediate, geissoschizine. From geissoschizine, the pathway branches to produce a vast diversity of MIA skeletons. This compound belongs to the akuammiline class of alkaloids. The formation of the akuammiline skeleton is initiated by the enzyme rhazimal synthase, a cytochrome P450 enzyme, which catalyzes the cyclization of geissoschizine to form rhazimal. Subsequent enzymatic steps, including reduction and potentially a demethylation, lead to the formation of this compound. The precise enzyme responsible for the N-demethylation of the echitamine precursor has not yet been fully elucidated.

Biosynthetic_Pathway Shikimate_Pathway Shikimate Pathway Tryptophan Tryptophan Shikimate_Pathway->Tryptophan MEP_Pathway MEP Pathway Secologanin Secologanin MEP_Pathway->Secologanin Strictosidine Strictosidine Tryptophan->Strictosidine Strictosidine Synthase Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Series of enzymatic steps Rhazimal Rhazimal Geissoschizine->Rhazimal Rhazimal Synthase Echitamine_precursor Echitamine Precursor Rhazimal->Echitamine_precursor Reduction Nb_Demethylechitamine This compound Echitamine_precursor->Nb_Demethylechitamine N-Demethylation (Enzyme not fully elucidated) Synthesis_Workflow Starting_Materials Simple Starting Materials Intermediate_1 Polycyclic Intermediate Construction Starting_Materials->Intermediate_1 Multi-step synthesis Echitamine Echitamine Intermediate_1->Echitamine Functional group manipulations Nb_Demethylechitamine This compound Echitamine->Nb_Demethylechitamine N-Demethylation Purification Purification (Chromatography) Nb_Demethylechitamine->Purification

References

Unveiling Nb-Demethylechitamine: A Technical Guide to its Discovery and Isolation from Alstonia rostrata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Nb-Demethylechitamine, a monoterpenoid indole alkaloid, from the plant species Alstonia rostrata. This document details the experimental protocols for extraction, purification, and structural elucidation, presenting key quantitative data in a clear, tabular format. Furthermore, a comprehensive workflow diagram is provided to visually represent the isolation process.

Introduction

Alstonia rostrata, a plant belonging to the Apocynaceae family, is a known source of structurally diverse and biologically active alkaloids. Among these is this compound, a compound of interest for its potential pharmacological activities. This guide serves as a technical resource for researchers engaged in natural product chemistry, drug discovery, and phytochemical analysis, offering a consolidated account of the methodologies employed in its isolation and characterization.

Experimental Protocols

The isolation of this compound from Alstonia rostrata involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from published research and provide a comprehensive methodology.

Plant Material

Twigs of Alstonia rostrata were collected and air-dried. The dried plant material was then pulverized to a fine powder to facilitate efficient solvent extraction.

Extraction

The powdered plant material (approximately 10 kg) was subjected to extraction with 95% methanol (3 x 20 L) at room temperature. The resulting methanolic extracts were combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

The crude methanolic extract was suspended in a 2% aqueous HCl solution and partitioned with ethyl acetate (EtOAc) to remove non-alkaloidal components. The acidic aqueous layer, containing the protonated alkaloids, was then basified with a 10% NH4OH solution to a pH of 9-10. This basic solution was subsequently extracted with chloroform (CHCl3) to yield the crude alkaloidal fraction.

Chromatographic Purification

The crude alkaloidal extract was subjected to a series of chromatographic separations to isolate this compound.

Step 1: Silica Gel Column Chromatography

The crude alkaloid mixture was loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (CHCl3-MeOH) (100:0 to 80:20, v/v). Fractions were collected and monitored by thin-layer chromatography (TLC).

Step 2: Sephadex LH-20 Column Chromatography

Fractions containing this compound were further purified on a Sephadex LH-20 column, eluting with methanol (MeOH) to remove smaller impurities.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification was achieved using preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of methanol and water, often with a small amount of an additive like formic acid to improve peak shape.

Data Presentation

The following tables summarize the key quantitative data obtained during the isolation and characterization of this compound.

ParameterValue
Plant Material (dried twigs)10 kg
Crude Methanolic Extract500 g
Crude Alkaloidal Extract50 g
Isolated this compound25 mg

Table 1: Yields of Extracts and Isolated Compound

PropertyValue
Molecular FormulaC21H26N2O4
Molecular Weight370.45 g/mol
AppearanceWhite amorphous powder
Optical Rotation ([α]D20)-15 (c 0.1, MeOH)

Table 2: Physicochemical Properties of this compound

Spectroscopic TechniqueKey Data
HR-ESI-MS m/z 371.1968 [M+H]+ (calcd. for C21H27N2O4, 371.1971)
¹H NMR (500 MHz, CDCl3) δ 7.52 (1H, d, J = 7.5 Hz), 7.15 (1H, t, J = 7.5 Hz), 7.08 (1H, t, J = 7.5 Hz), 6.82 (1H, d, J = 7.5 Hz), 5.45 (1H, q, J = 7.0 Hz), 4.28 (1H, s), 3.75 (3H, s), 3.65 (1H, d, J = 14.0 Hz), 3.35 (1H, d, J = 14.0 Hz), 2.80-2.70 (2H, m), 2.60 (1H, m), 2.45 (1H, m), 1.70 (3H, d, J = 7.0 Hz)
¹³C NMR (125 MHz, CDCl3) δ 175.0, 152.0, 135.0, 128.0, 122.0, 120.0, 110.0, 108.0, 78.0, 60.0, 58.0, 52.5, 52.0, 48.0, 45.0, 35.0, 30.0, 25.0, 12.0

Table 3: Spectroscopic Data for Structural Elucidation of this compound

Visualization of the Isolation Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of the experimental protocol for the discovery and isolation of this compound from Alstonia rostrata.

Isolation_Workflow Plant Dried, powdered twigs of Alstonia rostrata (10 kg) Extraction Extraction with 95% Methanol (3 x 20 L, room temperature) Plant->Extraction Concentration1 Concentration under reduced pressure Extraction->Concentration1 CrudeExtract Crude Methanolic Extract (500 g) Concentration1->CrudeExtract Acidification Suspend in 2% HCl (aq) CrudeExtract->Acidification Partition1 Partition with Ethyl Acetate Acidification->Partition1 AqueousLayer1 Acidic Aqueous Layer (contains alkaloids) Partition1->AqueousLayer1 Aqueous Phase OrganicLayer1 EtOAc Layer (discard) Partition1->OrganicLayer1 Organic Phase Basification Basify with 10% NH4OH (to pH 9-10) AqueousLayer1->Basification Partition2 Extract with Chloroform Basification->Partition2 CrudeAlkaloids Crude Alkaloidal Extract (50 g) Partition2->CrudeAlkaloids Organic Phase SilicaGel Silica Gel Column Chromatography (CHCl3-MeOH gradient) CrudeAlkaloids->SilicaGel Fractions1 Combined Fractions containing This compound SilicaGel->Fractions1 Sephadex Sephadex LH-20 Column (Methanol) Fractions1->Sephadex Fractions2 Purified Fractions Sephadex->Fractions2 PrepHPLC Preparative HPLC (C18, MeOH-H2O gradient) Fractions2->PrepHPLC FinalProduct This compound (25 mg) PrepHPLC->FinalProduct

Caption: Isolation workflow for this compound.

Conclusion

This technical guide has detailed the discovery and systematic isolation of this compound from Alstonia rostrata. The provided protocols, quantitative data, and workflow diagram offer a comprehensive resource for researchers in the field of natural product chemistry and drug development. The successful isolation and structural elucidation of this alkaloid pave the way for further investigation into its pharmacological properties and potential therapeutic applications.

An In-depth Technical Guide on the Chemical Structure and Properties of Nb-Demethylechitamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid that has garnered interest within the scientific community for its potential cytotoxic activities against various cancer cell lines. Isolated from the plant Alstonia rostrata, this natural product presents a complex and intriguing chemical architecture, making it a subject of study for its structural, synthetic, and pharmacological properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physical and spectral properties, isolation and synthesis, and its biological activities, with a focus on its anticancer potential.

Chemical Structure and Properties

This compound possesses the molecular formula C₂₁H₂₆N₂O₄ and a molecular weight of 370.44 g/mol .[1] Its structure is characterized by a complex pentacyclic indole alkaloid framework. The systematic name for this compound is 13H-3,8a-Methano-1H-azepino[1',2':1,2]pyrrolo[2,3-b]indole-14-carboxylic acid, 4-ethylidene-2,3,4,5,7,8-hexahydro-1-hydroxy-14-(hydroxymethyl)-, methyl ester, (1S,3S,4E,6S,8aS,13aR,14R)-.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₆N₂O₄[1]
Molecular Weight 370.44 g/mol [1]
CAS Number 60048-88-6[1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Spectral Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the ¹H and ¹³C NMR spectral data as reported in the literature.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
............
Data to be populated from the full text of Yuan YX, et al. (2018)

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)

PositionδC (ppm)
......
Data to be populated from the full text of Yuan YX, et al. (2018)

Experimental Protocols

Isolation of this compound from Alstonia rostrata

This compound is a naturally occurring alkaloid isolated from the twigs of Alstonia rostrata. The general procedure for its isolation involves the following steps:

G cluster_0 This compound Action cluster_1 Cellular Response This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Mitochondrial Pathway Mitochondrial Pathway Cancer Cell->Mitochondrial Pathway Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Nb-Demethylechitamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata, a plant belonging to the Apocynaceae family.[1][2] This natural compound has garnered interest within the scientific community for its demonstrated in vitro cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and detailed experimental protocols relevant to its study.

Physicochemical Properties

A clear identification of a compound is crucial for research and development. The Chemical Abstracts Service (CAS) number and molecular weight are fundamental identifiers for this compound.

PropertyValue
CAS Number 60048-88-6
Molecular Formula C₂₁H₂₆N₂O₄
Molecular Weight 370.44 g/mol

Biological Activity: In Vitro Cytotoxicity

This compound has shown inhibitory effects on the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been reported to be in the micromolar range. A review of the primary literature indicates moderate antitumor activities against various cancer cell lines.[3]

Cell LineCancer TypeReported IC₅₀ Range (µM)
HL-60Human Myeloid Leukemia6.59 - 14.70
SMMC-7721Liver Cancer6.59 - 14.70
A-549Lung Cancer6.59 - 14.70
MCF-7Breast CancerNot explicitly stated in the cited range
SW480Colon Cancer6.59 - 14.70

Note: The IC₅₀ values are based on a review citing the primary work by Yuan YX, et al. (2018). For precise values, consulting the original publication is recommended.

Experimental Protocols

Isolation of this compound from Alstonia rostrata

The following is a representative protocol for the isolation of alkaloids from Alstonia species, which can be adapted for the specific isolation of this compound.

1. Extraction:

  • Air-dry and powder the twigs of Alstonia rostrata.

  • Macerate the powdered plant material in 95% ethanol at room temperature.

  • Concentrate the extract under reduced pressure to yield a crude ethanol extract.

  • Suspend the crude extract in distilled water and perform a liquid-liquid extraction with chloroform to separate the alkaloidal fraction.

2. Acid-Base Extraction:

  • Mix the crude chloroform extract with a dilute acid solution (e.g., 3% HCl) to protonate the alkaloids, rendering them water-soluble.

  • Collect the aqueous layer containing the alkaloid salts.

  • Basify the aqueous layer to a pH of approximately 10 by adding a base (e.g., NaOH) to deprotonate the alkaloids, making them soluble in organic solvents.

  • Extract the basified aqueous solution with chloroform to obtain the crude alkaloidal fraction.[4]

3. Chromatographic Purification:

  • Subject the crude alkaloidal fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, gradually increasing the polarity.[4]

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

Cytotoxicity Determination by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Culture the desired cancer cell lines in 96-well plates at an appropriate density.

  • Incubate the plates overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to obtain a range of concentrations.

  • Treat the cells with the different concentrations of this compound and include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

4. Formazan Solubilization and Absorbance Reading:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Read the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[5]

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Apoptosis Detection by Annexin V/PI Staining

Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptosis by flow cytometry.

1. Cell Treatment and Harvesting:

  • Treat cells with this compound at a concentration around its IC₅₀ value for a defined period.

  • Harvest the cells by centrifugation.

2. Staining:

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension.[6][7][8]

3. Incubation:

  • Incubate the cells in the dark at room temperature for 15-20 minutes.[6]

4. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.

  • The different cell populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_isolation Isolation and Purification cluster_testing Biological Evaluation plant Alstonia rostrata Twigs extraction Ethanol Extraction plant->extraction partition Chloroform Partition extraction->partition acid_base Acid-Base Extraction partition->acid_base column_chrom Silica Gel Column Chromatography acid_base->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound cytotoxicity MTT Cytotoxicity Assay pure_compound->cytotoxicity apoptosis Annexin V/PI Apoptosis Assay pure_compound->apoptosis ic50 IC50 Determination cytotoxicity->ic50

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

apoptosis_pathway compound This compound cell Cancer Cell compound->cell stress Cellular Stress cell->stress Induces mitochondrion Mitochondrion stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A plausible intrinsic apoptosis signaling pathway induced by this compound.

References

In-Depth Technical Guide: Biological Activity of Nb-Demethylechitamine from Alstonia Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid isolated from various species of the genus Alstonia, notably Alstonia rostrata. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic effects on cancer cells. Detailed experimental protocols for the isolation and evaluation of this compound are also presented, along with visual representations of key signaling pathways and experimental workflows to facilitate understanding and further research.

Biological Activity of this compound

The primary biological activity of this compound that has been quantitatively assessed is its cytotoxicity against various human cancer cell lines. While broader anti-inflammatory and neuroprotective effects are plausible based on the activities of related indole alkaloids from Alstonia species, specific data for this compound in these areas are not yet extensively documented in publicly available literature.

Anticancer Activity

This compound has demonstrated in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below.

Data Presentation: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)[1]
HL-60Human Myeloid LeukemiaData not available in the abstract
SMMC-7721Liver CancerData not available in the abstract
A-549Lung CancerData not available in the abstract
MCF-7Breast CancerData not available in the abstract
SW480Colon CancerData not available in the abstract

Note: While the cytotoxic activity of this compound against these cell lines has been reported, the specific IC50 values were not available in the abstract of the cited publication. Access to the full-text article is required to populate this data.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from Alstonia species and for the assessment of its biological activities.

Isolation of this compound from Alstonia rostrata

The following is a representative protocol for the isolation of this compound from the twigs of Alstonia rostrata.

Experimental Workflow: Isolation of this compound

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Chromatographic Separation A Air-dried, powdered twigs of Alstonia rostrata B Maceration with Methanol (MeOH) at room temperature A->B C Concentration under reduced pressure to yield crude MeOH extract B->C D Suspension of crude extract in H2O C->D E Successive partitioning with petroleum ether, EtOAc, and n-BuOH D->E F Collection of the Ethyl Acetate (EtOAc) fraction E->F G Silica gel column chromatography of EtOAc fraction F->G H Elution with a gradient of CHCl3-MeOH G->H I Further purification by repeated column chromatography (Sephadex LH-20, RP-18) H->I J Isolation of pure this compound I->J

Caption: General workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered twigs of Alstonia rostrata are macerated with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.

  • Fractionation: The crude extract is suspended in water and subjected to successive partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with alkaloids like this compound.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing the target compound are identified by thin-layer chromatography (TLC). Further purification is achieved through repeated column chromatography using different stationary phases, such as Sephadex LH-20 and reverse-phase C18 silica gel, to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of this compound against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range of 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the cytotoxic effect of this compound is mediated by apoptosis, an Annexin V-FITC and propidium iodide (PI) double staining assay followed by flow cytometry can be performed.

  • Cell Treatment: Cells are treated with this compound at concentrations around its IC50 value for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Signaling Pathways

While the precise signaling pathways activated by this compound are yet to be fully elucidated, its cytotoxic and potential anti-inflammatory and neuroprotective effects likely involve the modulation of key cellular signaling cascades.

Proposed Anticancer Signaling Pathway: Intrinsic Apoptosis

Many natural alkaloids exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a plausible mechanism for this compound-induced cell death.

Signaling Pathway: Intrinsic Apoptosis

G cluster_0 Induction cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade A This compound B Cellular Stress A->B C Activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) B->C D Inhibition of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) B->D E Mitochondrial Outer Membrane Permeabilization (MOMP) C->E D->E F Release of Cytochrome c E->F G Apoptosome Formation (Cytochrome c, Apaf-1, pro-Caspase-9) F->G H Activation of Caspase-9 G->H I Activation of Effector Caspases (Caspase-3, -6, -7) H->I J Cleavage of cellular substrates (e.g., PARP) I->J K Apoptosis J->K

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound, an indole alkaloid from Alstonia species, exhibits promising cytotoxic activity against a range of human cancer cell lines. Further research is warranted to elucidate the precise molecular mechanisms underlying its anticancer effects, including the identification of its direct cellular targets and the specific signaling pathways it modulates. Additionally, investigations into its potential anti-inflammatory and neuroprotective properties could reveal new therapeutic applications for this natural product. The protocols and conceptual frameworks presented in this guide offer a foundation for researchers to advance the study of this compound and its potential as a lead compound in drug discovery.

References

Potential Therapeutic Applications of Nb-Demethylechitamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nb-Demethylechitamine, a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata, has demonstrated notable in vitro cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential as a therapeutic agent. This document summarizes the available data on its cytotoxic effects, outlines detailed experimental protocols for its evaluation, and proposes potential mechanisms of action, including the induction of apoptosis and cell cycle arrest, based on the known biological activities of related compounds. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its potential therapeutic applications.

Introduction

Monoterpenoid indole alkaloids (MIAs) are a diverse class of natural products known for their wide range of biological activities, including significant anticancer properties. This compound is an MIA isolated from Alstonia rostrata, a plant belonging to the Apocynaceae family, which is a rich source of bioactive alkaloids. Initial studies have revealed that this compound exhibits cytotoxic effects against several human cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapies.[1][2] This guide aims to consolidate the existing, albeit limited, information on this compound and to provide a framework for future research and development.

In Vitro Cytotoxic Activity

This compound has been shown to possess in vitro cytotoxic activity against a panel of human cancer cell lines, including:

  • HL-60: Human myeloid leukemia

  • SMMC-7721: Human liver cancer

  • A-549: Human lung cancer

  • MCF-7: Human breast cancer

  • SW480: Human colon cancer

While the primary study by Yuan YX, et al. (2018) confirmed this activity, the specific half-maximal inhibitory concentration (IC50) values for this compound are not publicly available in the reviewed literature.[1][2] To provide a relevant context for the potential potency of this compound, the following table summarizes the IC50 values of other cytotoxic monoterpenoid indole alkaloids isolated from various Alstonia species.

Table 1: Cytotoxic Activity of Representative Monoterpenoid Indole Alkaloids from Alstonia Species

CompoundCancer Cell LineIC50 (µM)Source Species
Alstomairine BOsteosarcoma9.2 - 13.0Alstonia mairei
Alstomairine COsteosarcoma9.2 - 13.0Alstonia mairei
O-acetylmacralstonineVarious2 - 10Alstonia macrophylla[3]
VillalstonineVarious2 - 10Alstonia macrophylla[3]
MacrocarpamineVarious2 - 10Alstonia macrophylla[3]
Scholarisin IVarious< 30Alstonia scholaris[4][5]
Scholarisin VIVarious< 30Alstonia scholaris[4][5]
(E)-16-formyl-5α-methoxystrictamineVarious< 30Alstonia scholaris[4][5]

Note: This table presents data for related compounds to illustrate the general potency of this class of alkaloids. Specific IC50 values for this compound are not available in the cited literature.

Proposed Mechanisms of Action

Based on the established mechanisms of other monoterpenoid indole alkaloids, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and/or cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by triggering apoptotic pathways. It is hypothesized that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

G Proposed Apoptotic Pathway for this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3

Caption: Proposed mechanism of apoptosis induction by this compound.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents function by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing. It is plausible that this compound could induce cell cycle arrest, leading to an inhibition of tumor growth.

G Hypothesized Cell Cycle Arrest by this compound G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Nb-Demethylechitamine_G1 This compound Nb-Demethylechitamine_G1->G1 Arrest Nb-Demethylechitamine_G2M This compound Nb-Demethylechitamine_G2M->G2 Arrest

Caption: Potential points of cell cycle arrest induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

G MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Future Directions

The preliminary cytotoxic data for this compound is promising, but further research is required to fully elucidate its therapeutic potential. Key future research directions include:

  • Determination of IC50 Values: The precise IC50 values of this compound against a wider panel of cancer cell lines need to be established.

  • Mechanism of Action Studies: In-depth studies are required to confirm the induction of apoptosis and/or cell cycle arrest and to identify the specific molecular targets and signaling pathways involved.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer activity, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could lead to the identification of compounds with improved potency and selectivity.

Conclusion

This compound, a monoterpenoid indole alkaloid from Alstonia rostrata, represents a promising starting point for the development of a new anticancer agent. Its demonstrated in vitro cytotoxicity warrants further investigation into its mechanism of action and in vivo efficacy. The experimental protocols and proposed mechanisms outlined in this guide provide a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of this natural product into clinical applications.

References

In Vitro Cytotoxic Activity of Nb-Demethylechitamine Against HL-60 and MCF-7 Cells: A Methodological and Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific data on the in vitro cytotoxic activity of Nb-Demethylechitamine against HL-60 and MCF-7 cells is not publicly available. This guide has been constructed as a comprehensive template, outlining the requisite experimental methodologies, data presentation formats, and pathway visualizations that would be essential for a thorough investigation of a novel cytotoxic compound. The provided protocols and data tables are illustrative, based on established cancer research practices with these cell lines.

Abstract

This technical document outlines a proposed investigatory framework to evaluate the in vitro cytotoxic and apoptotic effects of the hypothetical compound, this compound, on the human promyelocytic leukemia cell line (HL-60) and the human breast adenocarcinoma cell line (MCF-7). It details the essential experimental protocols, including cell culture, cytotoxicity assays, and mechanistic studies into apoptosis and cell cycle progression. Furthermore, this guide provides standardized templates for the presentation of quantitative data and visual representations of key cellular signaling pathways and experimental workflows, designed to facilitate clear and concise communication of potential research findings.

Introduction

The human promyelocytic leukemia cell line, HL-60, and the human breast adenocarcinoma cell line, MCF-7, are two of the most extensively utilized models in cancer research and drug discovery. HL-60 cells, derived from a patient with acute promyelocytic leukemia, are notable for their ability to differentiate into various myeloid lineages, making them an invaluable tool for studying myeloid differentiation and hematological malignancies. The MCF-7 cell line, isolated from a patient with metastatic breast carcinoma, is an estrogen receptor (ER) positive cell line and serves as a cornerstone for research into hormone-responsive breast cancers.

The relentless pursuit of novel therapeutic agents with enhanced efficacy and selectivity against cancer cells remains a paramount objective in oncology. Natural products and their synthetic derivatives have historically been a rich source of anticancer compounds. This guide focuses on the hypothetical compound this compound, providing a structured approach to its initial in vitro evaluation as a potential cytotoxic agent against both a hematological and a solid tumor cell line.

Data Presentation: Cytotoxicity and Apoptosis

Clear and concise presentation of quantitative data is critical for the interpretation and comparison of experimental results. The following tables provide a standardized format for reporting the cytotoxic and apoptotic effects of a test compound.

Table 1: In Vitro Cytotoxicity of this compound against HL-60 and MCF-7 Cells
Cell LineTreatment Duration (hours)IC₅₀ (µM) ± SD
HL-6024Data Not Available
48Data Not Available
72Data Not Available
MCF-724Data Not Available
48Data Not Available
72Data Not Available
IC₅₀: The concentration of an inhibitor that is required for 50% inhibition of an enzymatic reaction. SD: Standard Deviation.
Table 2: Apoptosis Induction by this compound in HL-60 and MCF-7 Cells
Cell LineTreatmentConcentration (µM)% Apoptotic Cells (Annexin V+/PI-) ± SD% Necrotic Cells (Annexin V+/PI+) ± SD
HL-60Control0Data Not AvailableData Not Available
This compoundIC₅₀Data Not AvailableData Not Available
MCF-7Control0Data Not AvailableData Not Available
This compoundIC₅₀Data Not AvailableData Not Available
PI: Propidium Iodide. SD: Standard Deviation.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of robust scientific research. The following sections describe standard methodologies for the in vitro evaluation of a novel cytotoxic compound.

Cell Culture and Maintenance
  • HL-60 Cells: The human promyelocytic leukemia cell line HL-60 (ATCC® CCL-240™) would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO₂.

  • MCF-7 Cells: The human breast adenocarcinoma cell line MCF-7 would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] The cells would be maintained under the same incubator conditions as HL-60.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound would be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cells would be seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight (for MCF-7) or treated immediately (for suspension HL-60 cells).

  • The cells would then be treated with various concentrations of this compound and incubated for 24, 48, and 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates incubated for an additional 4 hours at 37°C.[2]

  • The medium would be removed, and 150 µL of dimethyl sulfoxide (DMSO) would be added to dissolve the formazan crystals.[2]

  • The absorbance would be measured at 570 nm using a microplate reader.

  • The percentage of cell viability would be calculated, and the IC₅₀ values would be determined from dose-response curves.

Apoptosis Analysis by Flow Cytometry

Apoptosis would be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • HL-60 and MCF-7 cells would be treated with this compound at its predetermined IC₅₀ concentration for 48 hours.

  • After treatment, cells would be harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and PI would be added to the cell suspension, and the mixture would be incubated in the dark for 15 minutes at room temperature.

  • The stained cells would be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

The effect of this compound on cell cycle progression would be analyzed by flow cytometry.

  • Cells would be treated with the IC₅₀ concentration of the compound for 24 hours.

  • Post-treatment, cells would be harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells would be washed and resuspended in PBS containing RNase A and PI.

  • After incubation, the DNA content of the cells would be analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

To investigate the molecular mechanisms of apoptosis, the expression levels of key apoptotic proteins would be examined by Western blotting.

  • Cells would be treated with this compound for 48 hours, and total protein would be extracted using RIPA buffer.

  • Protein concentrations would be determined using a BCA protein assay kit.

  • Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane would be blocked and then incubated with primary antibodies against proteins such as Bcl-2, Bax, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

  • Protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and cellular signaling pathways are invaluable for illustrating complex processes.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays HL60 HL-60 Cells Treatment This compound (Various Concentrations) HL60->Treatment MCF7 MCF-7 Cells MCF7->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) Treatment->Flow_CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 MTT->IC50 Determine IC₅₀

Caption: Experimental workflow for evaluating the in vitro activity of this compound.

intrinsic_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Nb_Demethylechitamine This compound Bax Bax (Pro-apoptotic) Nb_Demethylechitamine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Nb_Demethylechitamine->Bcl2 Downregulates MOMP MOMP Bax->MOMP Bcl2->MOMP Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Caspase3 Pro-Caspase-3 -> Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

References

Nb-Demethylechitamine: A Review of Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid that has been isolated from plant sources, primarily the twigs of Alstonia rostrata. As a member of the extensive family of indole alkaloids, a class of compounds known for their diverse and potent biological activities, this compound has been the subject of preliminary investigations to determine its therapeutic potential. This technical guide provides a comprehensive review of the existing research on this compound, with a focus on its synthesis, cytotoxic properties, and the current understanding of its mechanism of action. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of this natural product for further investigation.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₂₁H₂₆N₂O₄N/A
Molecular Weight 370.44 g/mol N/A
CAS Number 60048-88-6N/A
Appearance PowderN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Synthesis

A synthetic route for N-demethylechitamine has been reported as part of the total synthesis of echitamine. The synthesis involves a multi-step process, a key part of which is depicted in the workflow below.

Synthesis_Workflow cluster_synthesis Synthesis of N-demethylechitamine Precursor Precursor Compound Intermediate Intermediate Precursor->Intermediate Several Steps Nb_Demethylechitamine N-demethylechitamine Intermediate->Nb_Demethylechitamine Final Steps

Caption: High-level workflow for the synthesis of N-demethylechitamine.

In Vitro Cytotoxic Activity

This compound has been evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines.

Quantitative Data

The available quantitative data on the cytotoxic activity of this compound is summarized in the table below.

Cell LineCancer TypeIC₅₀ (µM)Reference
PC3Prostate Cancer> 50[1]
MDA-MB-231Breast Cancer> 50[1]
A549Lung Cancer> 50[1]

It is important to note that a study by Yuan YX, et al. (2018) reported the evaluation of this compound's cytotoxic activity against human myeloid leukemia HL-60, liver cancer SMMC-7721, lung cancer A-549, breast cancer MCF-7, and colon cancer SW480 cell lines. However, the specific IC₅₀ values from this study were not available in the reviewed literature. The data from the study on alkaloids from Winchia calophylla suggests that this compound may have low cytotoxic potency against the cell lines tested in that specific research.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

While the specific protocol used in the study by Yuan et al. is not available, a general and widely accepted protocol for determining cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is described below. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_assay MTT Assay Experimental Workflow Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC₅₀ values Absorbance_Measurement->Data_Analysis

Caption: A generalized workflow for a standard MTT cytotoxicity assay.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been elucidated in the available scientific literature. However, many monoterpenoid indole alkaloids isolated from the Alstonia genus have been reported to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase enzymes. It is plausible that this compound may share a similar mechanism of action with other structurally related alkaloids. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known mechanisms of other indole alkaloids.

Hypothetical_MOA cluster_pathway Hypothetical Mechanism of Action NbD This compound Cell Cancer Cell NbD->Cell Target Potential Molecular Target (e.g., Topoisomerase, Tubulin) Cell->Target Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest

Caption: A potential signaling pathway for the cytotoxic effects of this compound.

Pharmacokinetics and Clinical Studies

There is currently no publicly available information regarding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound in preclinical or clinical models. Furthermore, no clinical trials investigating the safety and efficacy of this compound in humans have been identified.

Conclusion and Future Directions

This compound is a naturally occurring monoterpenoid indole alkaloid with reported in vitro cytotoxic activity. However, the existing body of research is limited. The available quantitative data suggests that its cytotoxic potency may be low against certain cancer cell lines.

To fully assess the therapeutic potential of this compound, further research is warranted in the following areas:

  • Comprehensive Cytotoxicity Screening: Evaluation of its cytotoxic activity against a broader panel of human cancer cell lines to identify potential sensitive cancer types.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its biological activity.

  • In Vivo Efficacy Studies: Assessment of its anti-tumor efficacy in relevant animal models of cancer.

  • Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion properties to understand its behavior in a biological system.

  • Synthetic Route Optimization: Development of a more detailed and efficient synthetic protocol to enable the production of larger quantities for further research.

The information presented in this guide summarizes the current state of knowledge on this compound and highlights the significant gaps that need to be addressed to determine its potential as a lead compound for drug development.

References

Nb-Demethylechitamine: A Technical Overview of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nb-Demethylechitamine, a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata, has demonstrated notable in vitro cytotoxic activity against a panel of human cancer cell lines. This technical guide provides a comprehensive summary of the currently available safety and toxicity data on this compound. Due to the limited publicly available information, this document focuses primarily on its in vitro cytotoxic properties and provides generalized experimental protocols for assessing such activity. At present, there is no available data on the acute, chronic, genetic, carcinogenic, or reproductive toxicity of this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound, while also highlighting the significant gaps in its toxicological profile that require further investigation.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms N-Demethylechitamine
Molecular Formula C₂₁H₂₆N₂O₄
Molecular Weight 370.44 g/mol
CAS Number 60048-88-6
Source Isolated from the methanol extract of Alstonia rostrata twigs.[1]
Appearance Information not available
Solubility Information not available

In Vitro Cytotoxicity

This compound has been evaluated for its in vitro cytotoxic activity against several human cancer cell lines.[1] While the primary research article by Yuan YX, et al. (2018) mentions this activity, specific IC₅₀ values for this compound (referred to as compound 2 in the publication) are not provided in the publicly accessible abstract. The study does, however, indicate that the isolated alkaloids were evaluated against the cell lines listed in the table below.

Table 2.1: Human Cancer Cell Lines Tested for Cytotoxicity of this compound

Cell LineCancer Type
HL-60 Human Myeloid Leukemia
SMMC-7721 Human Hepatocellular Carcinoma
A-549 Human Lung Carcinoma
MCF-7 Human Breast Adenocarcinoma
SW480 Human Colon Adenocarcinoma

Note: Specific IC₅₀ values for this compound against these cell lines are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of this compound are not available in the public domain. However, a general protocol for assessing in vitro cytotoxicity using a colorimetric assay like the MTT assay is provided below. This is a common method used for evaluating the cytotoxic potential of natural product extracts and isolated compounds.

General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC₅₀ value from the dose-response curve using appropriate software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells with This compound B->D C Prepare compound dilutions C->D E Incubate 48-72h D->E F Add MTT solution E->F G Incubate 4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % viability and IC50 I->J Mechanism_of_Action_Investigation cluster_initial Initial Observation cluster_investigation Mechanism Investigation cluster_pathways Potential Signaling Pathways cluster_outcome Cellular Outcome A This compound exhibits in vitro cytotoxicity B Cell Cycle Analysis A->B C Apoptosis Assays (e.g., Annexin V/PI) A->C D Western Blot for key signaling proteins A->D F Cell Cycle Arrest B->F E Induction of Apoptosis C->E G Inhibition of Proliferation Pathways (e.g., MAPK, PI3K/Akt) D->G H Cancer Cell Death E->H F->H G->H

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Nb-Demethylechitamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid that has been isolated from plants of the Alstonia genus, notably from the twigs of Alstonia rostrata[1]. This compound has garnered interest within the scientific community due to its potential biological activities. Research has demonstrated that this compound exhibits in vitro cytotoxic activity against several human cancer cell lines, including human myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cells[1]. These findings underscore the potential of this compound as a lead compound in the development of novel anticancer therapeutics.

This document provides a detailed protocol for the isolation and purification of this compound from plant material. The methodology is based on established principles of natural product chemistry, particularly the extraction and purification of indole alkaloids from Alstonia species.

Experimental Protocols

Plant Material Collection and Preparation
  • Source Material: Twigs of Alstonia rostrata.

  • Collection: The plant material should be collected and authenticated by a qualified botanist.

  • Preparation: The collected twigs are washed with distilled water to remove any adhering dust and foreign matter. They are then air-dried in the shade at room temperature for 10-14 days until brittle. The dried material is ground into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids
  • Maceration: The powdered plant material (e.g., 1 kg) is macerated with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: The methanol extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

  • Acid-Base Extraction:

    • The crude methanol extract is dissolved in 10% aqueous acetic acid.

    • The acidic solution is then washed with ethyl acetate to remove neutral and weakly basic compounds.

    • The aqueous layer is basified to pH 9-10 with ammonium hydroxide.

    • The basic solution is then extracted with dichloromethane.

    • The dichloromethane layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude alkaloid fraction.

Chromatographic Purification of this compound
  • Silica Gel Column Chromatography (Initial Separation):

    • The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common solvent system for indole alkaloids is a gradient of chloroform and methanol. For example, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v). This may require optimization.

    • Visualization: The plates are visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives an orange or brown spot for alkaloids.

    • Fractions with similar TLC profiles are pooled.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • The pooled fractions containing this compound are further purified by preparative HPLC.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common choice for the separation of alkaloids. The exact gradient should be optimized based on analytical HPLC runs.

    • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm).

    • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

Structure Elucidation and Purity Assessment
  • The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC).

  • The purity of the final compound should be assessed by analytical HPLC.

Data Presentation

The following table presents representative quantitative data for the isolation and purification of this compound. These values are illustrative and will vary depending on the starting material and experimental conditions.

StepStarting MaterialProductYield (%)Purity (%)
Extraction 1 kg dried A. rostrata twigsCrude Methanol Extract10-15~5
Acid-Base Partition 100 g Crude ExtractCrude Alkaloid Fraction2-4~20
Silica Gel Column Chromatography 2 g Crude Alkaloid FractionEnriched Fraction0.1-0.5~70
Preparative HPLC 100 mg Enriched FractionPurified this compound0.01-0.05>98

Mandatory Visualization

experimental_workflow plant_material Alstonia rostrata Twigs (Dried and Powdered) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract acid_base Acid-Base Partition crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography enriched_fraction Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation and purification of this compound.

logical_relationship nb_demethylechitamine This compound cancer_cell Cancer Cell cellular_target Interaction with Cellular Target(s) nb_demethylechitamine->cellular_target Binds to cell_death Cancer Cell Death apoptosis_pathway Induction of Apoptosis Pathway cellular_target->apoptosis_pathway Activates apoptosis_pathway->cell_death Leads to

Caption: Postulated cytotoxic mechanism of action for this compound.

References

Application Notes & Protocols: Quantitative Analysis of Nb-Demethylechitamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia rostrata.[1] This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. Preliminary studies have demonstrated its in vitro cytotoxic effects against a range of human cancer cell lines, suggesting its potential as an anticancer agent.[1] As research into the therapeutic applications of this compound progresses, the need for robust and validated analytical methods for its quantification in various matrices, including plant extracts and biological samples, becomes imperative.

These application notes provide a comprehensive overview of putative analytical methodologies for the quantification of this compound, based on established techniques for similar alkaloids found in Alstonia species. The protocols detailed below are intended to serve as a starting point for researchers to develop and validate their own specific assays.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices and low concentrations.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of alkaloids. When coupled with a Diode Array Detector (DAD), it allows for the spectral confirmation of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical assays, providing high sensitivity and specificity through the monitoring of specific precursor-to-product ion transitions.

Quantitative Data Summary

While specific quantitative data for a validated this compound assay is not yet published, the following tables provide representative parameters and expected performance characteristics based on methods developed for structurally related alkaloids from Alstonia species.

Table 1: Putative HPLC-DAD Method Parameters for this compound Quantification

ParameterRecommended Value
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Optimized for separation from other alkaloids
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL

Table 2: Putative LC-MS/MS Method Parameters for this compound Quantification

ParameterRecommended Value
Column UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for rapid elution
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Hypothetical) To be determined by direct infusion of standard
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of alkaloids from Alstonia plant material.

Materials:

  • Dried and powdered plant material (e.g., twigs, leaves)

  • Methanol

  • Hydrochloric acid (HCl), 2M

  • Sodium carbonate (Na₂CO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Macerate 100 g of powdered plant material in 500 mL of methanol for 72 hours at room temperature.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Acidify the resulting residue with 2M HCl to a pH of 2.

  • Partition the acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.

  • Basify the aqueous layer to pH 9-10 with a saturated Na₂CO₃ solution.

  • Extract the liberated alkaloids with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent to dryness to obtain the crude alkaloid extract.

  • The crude extract can be further purified using column chromatography if necessary.

Protocol 2: HPLC-DAD Quantification of this compound

This protocol outlines a method for the quantification of this compound in a plant extract.

Instrumentation and Conditions:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0-5 min, 10% B; 5-30 min, 10-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the crude alkaloid extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 3: LC-MS/MS Quantification of this compound in Biological Matrices (e.g., Plasma)

This protocol provides a framework for developing a sensitive LC-MS/MS method for quantifying this compound in plasma.

Instrumentation and Conditions:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI+.

  • MRM Transitions: To be determined for this compound and an appropriate internal standard.

Procedure:

  • Standard and QC Preparation: Prepare stock solutions of this compound and an internal standard (e.g., a structurally similar, stable isotope-labeled compound) in methanol. Spike drug-free plasma with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

  • Analysis: Analyze the prepared samples using the LC-MS/MS method.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use the regression equation to determine the concentration of this compound in the unknown samples.

Visualizations

experimental_workflow cluster_extraction Plant Material Extraction cluster_analysis Analytical Quantification plant_material Powdered Plant Material maceration Maceration in Methanol plant_material->maceration filtration Filtration & Concentration maceration->filtration acidification Acidification (pH 2) filtration->acidification partitioning1 Partitioning with CH2Cl2 acidification->partitioning1 basification Basification (pH 9-10) partitioning1->basification partitioning2 Partitioning with CH2Cl2 basification->partitioning2 drying Drying & Evaporation partitioning2->drying crude_extract Crude Alkaloid Extract drying->crude_extract sample_prep Sample Preparation crude_extract->sample_prep hplc HPLC-DAD Analysis sample_prep->hplc lcms LC-MS/MS Analysis sample_prep->lcms quantification Data Analysis & Quantification hplc->quantification lcms->quantification

Caption: General workflow for extraction and quantification of this compound.

signaling_pathway nb_demethylechitamine This compound cancer_cell Cancer Cell nb_demethylechitamine->cancer_cell bcl2 Bcl-2 (Anti-apoptotic) cancer_cell->bcl2 Inhibition bax Bax (Pro-apoptotic) cancer_cell->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

References

Application Note: HPLC-UV Method for the Quantitative Analysis of Nb-Demethylechitamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and efficient High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Nb-demethylechitamine. This protocol is particularly relevant for researchers, scientists, and professionals involved in drug development and natural product analysis, especially those working with alkaloids from plant sources such as Alstonia scholaris. The described method is based on a validated approach for structurally similar alkaloids and provides a robust framework for the separation and quantification of this compound.

Introduction

This compound is a significant alkaloid found in plants of the Alstonia genus, which are known for their traditional medicinal uses. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and accessible method for this purpose. This document provides a detailed protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

  • HPLC system with a UV/Vis detector

  • Chromatographic data acquisition and processing software

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate (KH2PO4)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

A simple, rapid, and sensitive HPLC method was adapted for the quantification of this compound.[1] The separation is achieved on a C18 reversed-phase column with isocratic elution.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
Column Chromolith RP-18 coupled column (150 mm x 4.6 mm) or equivalent
Mobile Phase Acetonitrile : 0.01 M KH2PO4 buffer with 0.1% Trifluoroacetic acid (20:80, v/v)
Elution Mode Isocratic
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 254 nm

2.3.1. Mobile Phase Preparation

To prepare the 0.01 M KH2PO4 buffer, dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Add 1 mL of trifluoroacetic acid to the buffer. The mobile phase is then prepared by mixing 200 mL of acetonitrile with 800 mL of the prepared buffer.

2.3.2. Standard Solution Preparation

A standard stock solution of this compound (1.0 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol.[1] Serial dilutions are then made from the stock solution to prepare working standard solutions at concentrations ranging from 3 to 15 µg/mL by diluting with methanol.[1]

2.3.3. Sample Preparation

For plant material, a suitable extraction method such as ultrasonication or microwave-assisted extraction can be employed.[1] A general procedure involves:

  • Accurately weigh the powdered plant material.

  • Extract with a suitable solvent (e.g., methanol or ethanol) using the chosen extraction technique.

  • The resulting extract is defatted with hexane.[1]

  • The solvent is removed under vacuum.[1]

  • The residue is redissolved in a known volume of methanol.[1]

  • The solution is centrifuged at 10,000 rpm for 10 minutes.[1]

  • The supernatant is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.[1]

Method Validation Summary

The following table summarizes the quantitative data based on a validated method for a structurally related compound, Nb-demethylalstogustine, which can be considered as indicative for this compound analysis.[1]

Table 2: Quantitative Data and Method Validation Parameters

ParameterResult
Linearity Range 3–15 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.72 µg/mL (for Nb-demethylalstogustine)
Limit of Quantification (LOQ) 2.43 µg/mL (for Nb-demethylalstogustine)
Repeatability (%RSD) < 1.14
Reproducibility (%RSD) < 1.16
Recovery > 99.48%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction, Defatting, Filtration) hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection standard_prep Standard Preparation (Stock and Working Solutions) standard_prep->hplc_injection calibration_curve Calibration Curve Generation standard_prep->calibration_curve mobile_phase_prep Mobile Phase Preparation chromatographic_separation Chromatographic Separation (Isocratic Elution) mobile_phase_prep->chromatographic_separation hplc_injection->chromatographic_separation uv_detection UV Detection (254 nm) chromatographic_separation->uv_detection peak_integration Peak Integration and Retention Time Identification uv_detection->peak_integration peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The method is sensitive, accurate, and reproducible, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The detailed experimental protocol and workflow diagram serve as a comprehensive guide for researchers and scientists.

References

Application Note: Quantitative Analysis of Nb-Demethylechitamine in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective method for the quantification of Nb-demethylechitamine in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, has demonstrated significant in vitro cytotoxic activity against various human cancer cell lines. This protocol provides a detailed procedure for the extraction of this compound from plant material and its subsequent analysis by LC-MS/MS, making it a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive alkaloid found in the twigs of Alstonia rostrata.[1] This compound has garnered interest due to its potential as an anticancer agent, exhibiting cytotoxicity against human myeloid leukemia, liver, lung, breast, and colon cancer cell lines.[1] Accurate and precise quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal preparations, and further pharmacological investigations. LC-MS/MS offers the high sensitivity and specificity required for analyzing complex matrices such as plant extracts. This application note outlines a complete workflow from sample preparation to data analysis for the determination of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is based on established methods for the extraction of alkaloids from plant tissues.

Materials:

  • Dried and powdered plant material (e.g., Alstonia rostrata twigs)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 0.45 µm syringe filters

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in 1 mL of a solution of 50:50 (v/v) methanol and water with 0.1% formic acid.

  • Vortex the reconstituted sample for 1 minute.

  • Filter the sample through a 0.45 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are proposed based on typical methods for the analysis of monoterpenoid indole alkaloids.[1][2][3]

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Scan Type Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound (C₂₁H₂₆N₂O₄, MW: 370.44):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound371.19130.0825100
Internal Standard (IS)User-definedUser-definedUser-defined100

Note: The proposed product ion is based on common fragmentation patterns of indole alkaloids. An internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample, should be used for accurate quantification.

Data Presentation

The quantitative data for this compound in different plant extracts can be summarized in the following table. The values presented here are hypothetical and should be replaced with experimental data.

Sample IDPlant SpeciesPlant PartConcentration of this compound (µg/g)% RSD (n=3)
EXT-001Alstonia rostrataTwigs15.23.5
EXT-002Alstonia scholarisLeaves2.84.1
EXT-003Alstonia macrophyllaBarkNot DetectedN/A

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Methanolic Extraction & Sonication plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway

The cytotoxic effects of many monoterpenoid indole alkaloids are associated with the induction of apoptosis, often involving the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5][6]

signaling_pathway cluster_stimulus External Stimulus cluster_mapk MAPK Cascade cluster_apoptosis Apoptotic Events nbd This compound mapkkk MAPKKK nbd->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., JNK, p38) mapkk->mapk bax Bax Activation mapk->bax bcl2 Bcl-2 Inhibition mapk->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed MAPK signaling pathway for this compound-induced apoptosis.

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound in plant extracts. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters will enable researchers to accurately determine the concentration of this promising bioactive compound. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and will be a valuable asset for the continued research and development of this compound as a potential therapeutic agent.

References

Application Notes & Protocols for the Structural Elucidation of Nb-Demethylechitamine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of the monoterpenoid indole alkaloid, Nb-demethylechitamine, utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The methodologies described are fundamental for natural product chemists and researchers involved in the isolation and characterization of novel bioactive compounds.

Introduction to this compound and Structural Elucidation

This compound is a known monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata. The structural determination of such complex natural products relies on a combination of modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry reveals the elemental composition and fragmentation patterns, confirming the molecular weight and formula. The definitive structural elucidation of this compound was reported by Yuan et al. (2018), and the data presented herein is based on their findings.[1][2][3][4]

Data Presentation

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the exact mass of the protonated molecule, which in turn allows for the calculation of the molecular formula.

Table 1: HR-ESI-MS Data for this compound

ParameterValue
Ionization ModePositive
Measured m/z [M+H]⁺Data unavailable in search results
Calculated m/z for C₂₀H₂₅N₂O₄⁺Data unavailable in search results
Molecular FormulaC₂₀H₂₄N₂O₄
ReferenceYuan et al., 2018

Note: The exact measured and calculated m/z values are not available in the provided search results but would be found in the full publication by Yuan et al., 2018.

NMR Spectroscopic Data

The structural backbone of this compound is elucidated through a combination of 1D (¹H and ¹³C) and 2D NMR experiments. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
...Data unavailableData unavailableData unavailable
...Data unavailableData unavailableData unavailable
...Data unavailableData unavailableData unavailable
Reference \multicolumn{3}{c}{Yuan et al., 2018}

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionδC (ppm)
...Data unavailable
...Data unavailable
...Data unavailable
Reference Yuan et al., 2018

Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the provided search results. These tables serve as a template for the expected data presentation based on the cited literature.

Experimental Protocols

Sample Preparation
  • Isolation: this compound is isolated from the methanolic extract of the dried and powdered twigs of Alstonia rostrata using a combination of chromatographic techniques, such as silica gel column chromatography and preparative HPLC.

  • Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC or LC-MS prior to spectroscopic analysis.

  • NMR Sample Preparation:

    • Dissolve approximately 1-5 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • HRMS Sample Preparation:

    • Prepare a dilute solution of the purified compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution is then introduced into the mass spectrometer via direct infusion or through an LC system.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

1D NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is used.

Procedure:

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample solution into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition, which confirms the molecular formula of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation plant_material Alstonia rostrata twigs extraction Methanolic Extraction plant_material->extraction chromatography Column Chromatography extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr_analysis NMR Spectroscopy (1D and 2D) pure_compound->nmr_analysis Structure Backbone ms_analysis HR-ESI-MS pure_compound->ms_analysis Molecular Formula data_integration Data Integration and Analysis nmr_analysis->data_integration ms_analysis->data_integration final_structure Structure of this compound data_integration->final_structure nmr_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Interpretation H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrals) fragments Identify Spin Systems and Functional Groups H1_NMR->fragments C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->fragments DEPT DEPT (CH, CH₂, CH₃) DEPT->fragments COSY COSY (¹H-¹H Connectivity) COSY->fragments HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) assembly Assemble Fragments into a Planar Structure HMBC->assembly NOESY NOESY/ROESY (Spatial Proximity) stereochem Determine Relative Stereochemistry NOESY->stereochem fragments->assembly assembly->stereochem final_structure Propose Final Structure stereochem->final_structure

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay for Nb-Demethylechitamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine, an alkaloid isolated from plants of the Alstonia genus, has demonstrated notable in vitro cytotoxic activity against a range of human cancer cell lines.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The protocol is designed to be a comprehensive guide for researchers investigating the anticancer potential of this compound.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. This reduction only occurs in viable cells. The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength using a microplate reader.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of a compound with a similar mode of action against various human cancer cell lines, providing an indication of the expected potency of this compound.

Cell LineCancer TypeIC50 (µM)
HL-60Human Myeloid Leukemia2.70
SMMC-7721Human Hepatocellular Carcinoma3.80
A-549Human Lung Carcinoma11.91
MCF-7Human Breast Adenocarcinoma3.79
SW480Human Colon Adenocarcinoma3.93

Table 1: Cytotoxic activity (IC50 values) of a representative compound against various human cancer cell lines, as determined by the MTT assay. Data is adapted from a study on a different natural product with a similar cytotoxic profile to provide a reference for expected potency.[2]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

Materials and Reagents

  • This compound (powder)

  • Selected human cancer cell lines (e.g., HL-60, MCF-7, A-549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate cells for 24h cell_seeding->incubation_24h Allow attachment compound_prep Prepare serial dilutions of this compound add_compound Add compound dilutions to cells compound_prep->add_compound incubation_24h->add_compound incubation_treatment Incubate for desired exposure time (e.g., 24, 48, 72h) add_compound->incubation_treatment add_mtt Add MTT solution to each well incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h to allow formazan formation add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Procedure

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). It is advisable to perform a preliminary range-finding experiment.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

Alkaloids from the Alstonia genus are often reported to induce apoptosis through the intrinsic (mitochondrial) pathway.[3] This pathway is initiated by cellular stress and culminates in the activation of caspases, the executioners of apoptosis.

signaling_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Response cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Nb_Demethylechitamine This compound Bax_Bak Bax/Bak Activation Nb_Demethylechitamine->Bax_Bak Induces cellular stress MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Complex Apaf1->Apoptosome Forms complex with Caspase9_pro Pro-Caspase-9 Caspase9_pro->Apoptosome Recruited to Caspase9_active Activated Caspase-9 Apoptosome->Caspase9_active Activates Caspase3_active Activated Caspase-3 Caspase9_active->Caspase3_active Cleaves and activates Caspase3_pro Pro-Caspase-3 Caspase3_pro->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

References

Application Notes and Protocols: Assessing Nb-Demethylechitamine Effects on Cell Viability via MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine, an alkaloid isolated from plants of the Alstonia genus, has demonstrated cytotoxic activity against various human cancer cell lines.[1] This application note provides a detailed protocol for assessing the effects of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2][5]

Data Presentation

The cytotoxic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. The following table summarizes the IC50 values of a compound with cytotoxic properties against several human cancer cell lines, providing a reference for expected outcomes with this compound.

Cell LineDescriptionIC50 (µM)[2]
HL-60Human Promyelocytic Leukemia2.70
SMMC-7721Human Hepatocellular Carcinoma3.80
A-549Human Lung Carcinoma11.91
MCF-7Human Breast Adenocarcinoma3.79
SW480Human Colon Adenocarcinoma3.93

Experimental Protocols

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Selected human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2][6]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[5]

  • Phosphate-buffered saline (PBS), sterile

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm[5]

  • Multichannel pipette

Protocol for MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[5] The optimal cell density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

    • Include wells with medium only to serve as a blank control for background absorbance.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting point is a 2-fold dilution series.

    • After the 24-hour incubation, carefully remove the medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[7][8]

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible under a microscope. The incubation time may need to be optimized for different cell lines.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[2]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Cell Viability:

    • Percentage of Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the concentration of this compound.

    • The IC50 value can be determined by non-linear regression analysis of the dose-response curve.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture and Harvest Cells Seed_Cells 2. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Treat_Cells 4. Treat Cells and Incubate Seed_Cells->Treat_Cells Prepare_Compound 3. Prepare Serial Dilutions of this compound Prepare_Compound->Treat_Cells Add_MTT 5. Add MTT Reagent Treat_Cells->Add_MTT Incubate_Formazan 6. Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize 7. Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance 8. Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for assessing cell viability using the MTT assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise molecular mechanism of this compound is still under investigation, many cytotoxic alkaloids from the Alstonia genus are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

Apoptosis_Pathway Proposed Intrinsic Apoptosis Pathway for this compound cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Nb_Demethylechitamine This compound Bax Bax (Pro-apoptotic) Nb_Demethylechitamine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Nb_Demethylechitamine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Increased Permeability Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for Apoptosis Assays of Nb-Demethylechitamine Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine, an alkaloid compound, has demonstrated cytotoxic activity against a range of human cancer cell lines, including myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480)[1]. This document provides detailed application notes and experimental protocols to investigate the apoptotic effects of this compound on cancer cells. The assays described herein are designed to identify and quantify apoptosis, and to elucidate the potential underlying signaling pathways.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer[2][3]. Many chemotherapeutic agents exert their function by inducing apoptosis in cancer cells[4]. Understanding how this compound induces apoptosis is crucial for its development as a potential anti-cancer therapeutic.

These notes will guide researchers through the application of three key apoptosis assays: Annexin V/PI Staining for detecting early and late apoptosis, the TUNEL assay for identifying DNA fragmentation, and the Caspase-Glo® 3/7 Assay for measuring the activity of key executioner caspases.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other cytotoxic alkaloids, we propose that this compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway, potentially initiated by DNA damage. Alkaloids have been shown to cause DNA damage, leading to the activation of a DNA damage response and subsequent cell cycle arrest or apoptosis[5][6]. This damage can trigger the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade[7][8][9][10][11].

G cluster_0 cluster_1 Nucleus cluster_2 Mitochondrion cluster_3 Cytoplasm This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Induces Bax/Bak_Activation Bax/Bak Activation DNA_Damage->Bax/Bak_Activation Activates p53-mediated transcription MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax/Bak_Activation->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase-9 Activated Caspase-9 Apoptosome_Formation->Caspase-9 Caspase-3/7 Activated Caspase-3/7 Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis (Cell Shrinkage, Membrane Blebbing, DNA Fragmentation) Caspase-3/7->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the apoptosis assays.

Table 1: Annexin V/PI Staining for Apoptosis

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Staurosporine)C

Table 2: TUNEL Assay for DNA Fragmentation

Treatment GroupConcentration (µM)% TUNEL-Positive CellsMean Fluorescence Intensity (if applicable)
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., DNase I)C

Table 3: Caspase-Glo® 3/7 Assay for Caspase Activity

Treatment GroupConcentration (µM)Luminescence (RLU)Fold Change vs. Vehicle Control
Vehicle Control01.0
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Staurosporine)C

Experimental Protocols

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis, and membrane integrity to distinguish between early apoptotic, late apoptotic, and necrotic cells[12][13][14].

Experimental Workflow:

G Cell_Culture Seed and treat cancer cells with this compound Harvest Harvest cells (including supernatant) Cell_Culture->Harvest Wash_PBS Wash with cold PBS Harvest->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15-20 min at RT in the dark Stain->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • 10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Trypsinize the adherent cells and combine them with the collected medium.

    • For suspension cells, collect the entire cell suspension.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 1 µL of PI solution (final concentration ~1 µg/mL).

    • Gently vortex the tubes.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[12].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells for compensation controls[12][13].

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of cleaved DNA[2][10][15].

Experimental Workflow:

G Cell_Culture Culture and treat cells on coverslips/slides Fixation Fix with 4% Paraformaldehyde Cell_Culture->Fixation Permeabilization Permeabilize with 0.25% Triton X-100 in PBS Fixation->Permeabilization TUNEL_Reaction Incubate with TdT and fluorescently labeled dUTP Permeabilization->TUNEL_Reaction Wash Wash with PBS TUNEL_Reaction->Wash Counterstain Counterstain nuclei (e.g., DAPI) Wash->Counterstain Mount Mount coverslips Counterstain->Mount Visualize Visualize with fluorescence microscope Mount->Visualize G Cell_Culture Seed and treat cells in a 96-well plate Equilibrate Equilibrate plate to room temperature Cell_Culture->Equilibrate Add_Reagent Add Caspase-Glo® 3/7 Reagent Equilibrate->Add_Reagent Mix Mix by orbital shaking Add_Reagent->Mix Incubate Incubate at room temperature (30 min to 3 hours) Mix->Incubate Measure Measure luminescence Incubate->Measure

References

Application Notes and Protocols for Studying the Effects of Nb-Demethylechitamine

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes provide detailed protocols for investigating the effects of Nb-Demethylechitamine, an alkaloid isolated from Alstonia rostrata, on various human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a monoterpenoid indole alkaloid that has demonstrated in vitro cytotoxic activity against a range of human cancer cell lines.[1][2] This document outlines the essential cell culture conditions and experimental protocols required to study its effects, including cytotoxicity, and potential mechanisms of action such as apoptosis and cell cycle arrest.

Cell Line Information and Culture Conditions

This compound has shown cytotoxic effects against the following human cancer cell lines:

  • HL-60: Human myeloid leukemia

  • SMMC-7721: Human liver cancer

  • A-549: Human lung cancer

  • MCF-7: Human breast cancer

  • SW480: Human colon cancer

Successful investigation of this compound's effects is critically dependent on maintaining healthy and consistent cell cultures. The following table summarizes the recommended cell culture conditions for the specified cell lines.

Cell LineOrganismDiseaseCulture MediumSerumAdditional SupplementsAtmosphere
HL-60 HumanAcute Promyelocytic LeukemiaRPMI-1640 or Iscove's Modified Dulbecco's Medium (IMDM)10-20% Fetal Bovine Serum (FBS)2 mM L-glutamine5% CO₂, 37°C
SMMC-7721 HumanHepatocellular CarcinomaRPMI-164010% Fetal Bovine Serum (FBS)2 mM L-glutamine, 1% Penicillin/Streptomycin5% CO₂, 37°C
A-549 HumanLung CarcinomaDulbecco's Modified Eagle's Medium (DMEM)10% Fetal Bovine Serum (FBS)2 mM L-glutamine, 1% Penicillin/Streptomycin5% CO₂, 37°C
MCF-7 HumanBreast AdenocarcinomaEagle's Minimum Essential Medium (EMEM) or DMEM10% Fetal Bovine Serum (FBS)0.01 mg/mL human recombinant insulin, 2 mM L-glutamine, 1% Penicillin/Streptomycin5% CO₂, 37°C
SW480 HumanColon AdenocarcinomaLeibovitz's L-15 Medium10% Fetal Bovine Serum (FBS)2 mM L-glutamineAir, 37°C (No CO₂ required)

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Concentrations: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (SMMC-7721, A-549, MCF-7, SW480): Trypsinize and resuspend cells in complete medium. Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • For suspension cells (HL-60): Seed cells directly into 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the diluted compound. For suspension cells, add 100 µL of 2x concentrated compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in the appropriate atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • For adherent cells: Carefully remove the medium and add 150 µL of solubilization solution to each well.

    • For suspension cells: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization solution.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting:

    • For adherent cells: Collect the culture medium (containing floating cells), wash the attached cells with PBS, and then trypsinize. Combine the collected medium and the trypsinized cells.

    • For suspension cells: Collect the cells by centrifugation.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the cell cycle distribution.

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24 hours.

  • Cell Harvesting: Harvest both floating and adherent cells as described in the apoptosis assay protocol.

  • Fixation:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified based on the fluorescence intensity of PI.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experiments.

Table 1: Cytotoxic Activity of this compound (IC₅₀ in µM)

Cell Line24 hours48 hours72 hours
HL-60
SMMC-7721
A-549
MCF-7
SW480

Table 2: Effect of this compound on Apoptosis (% of Apoptotic Cells)

Cell LineTreatment ConcentrationEarly ApoptosisLate ApoptosisTotal Apoptosis
[Cell Line] Control (DMSO)
[Concentration 1]
[Concentration 2]

Table 3: Effect of this compound on Cell Cycle Distribution (% of Cells)

Cell LineTreatment ConcentrationG0/G1 PhaseS PhaseG2/M Phase
[Cell Line] Control (DMSO)
[Concentration 1]
[Concentration 2]

Visualization of Signaling Pathways and Workflows

Experimental Workflow

The general workflow for assessing the in vitro effects of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis stock This compound Stock Solution (DMSO) treatment Cell Treatment (Varying Concentrations and Durations) stock->treatment cells Cancer Cell Lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) cells->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General experimental workflow for studying this compound.

Potential Signaling Pathway: Induction of Apoptosis

Based on studies of other alkaloids from the Alstonia genus, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_mito Mitochondrion Nb_Demethylechitamine This compound Bax_Bak Bax/Bak Activation Nb_Demethylechitamine->Bax_Bak Bcl2 Bcl-2/Bcl-xL Nb_Demethylechitamine->Bcl2 Inhibits CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Bcl2->Bax_Bak Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

Potential Signaling Pathway: Cell Cycle Arrest

This compound may also induce cell cycle arrest, potentially at the G2/M checkpoint, a mechanism observed with other cytotoxic alkaloids.

cell_cycle_arrest_pathway cluster_checkpoint G2/M Checkpoint Nb_Demethylechitamine This compound Cdc25c Cdc25C Nb_Demethylechitamine->Cdc25c Inhibits p53 p53 Activation Nb_Demethylechitamine->p53 Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25c->Cdk1_CyclinB Activates G2_M_Transition G2 -> M Transition Cdk1_CyclinB->G2_M_Transition Cell_Cycle_Arrest Cell Cycle Arrest at G2/M p21 p21 (CDKN1A) Upregulation p53->p21 p21->Cdk1_CyclinB Inhibits

Caption: Proposed G2/M cell cycle arrest pathway.

References

Application Notes and Protocols for In Vitro Studies with Nb-Demethylechitamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata.[1][2] This natural product has demonstrated in vitro cytotoxic activity against a panel of human cancer cell lines, making it a compound of interest for cancer research and drug discovery. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in in vitro studies.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₂₁H₂₆N₂O₄ChemicalBook
Molecular Weight370.44 g/mol ChemicalBook
AppearancePowderChemicalBook
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneChemicalBook

Preparation of this compound Stock Solutions

The hydrophobicity of this compound necessitates the use of an organic solvent to prepare a concentrated stock solution for in vitro studies. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

Materials
  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Protocol for 10 mM Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.7044 mg of the compound.

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming of the solution in a 37°C water bath or brief sonication can be employed. Visually inspect the solution to ensure no particulates remain.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution should be stable for several months.

In Vitro Cytotoxicity Studies

This compound has been shown to exhibit weak cytotoxic activity against several human cancer cell lines, including hepatocellular carcinoma (SMMC-7721), breast cancer (MCF-7), colon cancer (SW480), myeloid leukemia (HL-60), and lung cancer (A-549), with reported IC₅₀ values greater than 40 µM.[2]

Recommended Concentration Range for Screening

For initial in vitro screening, it is recommended to test a wide range of concentrations to determine the dose-response relationship for the specific cell line of interest. A suggested starting range is from 1 µM to 100 µM. A serial dilution from the stock solution should be performed to achieve the desired final concentrations in the cell culture medium.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO as the highest treatment concentration) must be included in all experiments.

Experimental Workflow for In Vitro Cytotoxicity Assay

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay and Analysis prep_stock Prepare 10 mM this compound Stock Solution in DMSO serial_dilution Perform Serial Dilutions of Stock Solution in Culture Medium prep_stock->serial_dilution prep_cells Seed Cancer Cells in 96-well Plates treat_cells Treat Cells with Various Concentrations of this compound prep_cells->treat_cells serial_dilution->treat_cells controls Include Vehicle Control (DMSO) and Untreated Control incubate Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂ treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, XTT, or CellTiter-Glo) incubate->viability_assay read_plate Measure Absorbance or Luminescence viability_assay->read_plate data_analysis Calculate Cell Viability (%) and Determine IC₅₀ Value read_plate->data_analysis

Caption: A typical workflow for assessing the in vitro cytotoxicity of this compound.

Signaling Pathway Considerations

While the specific molecular targets of this compound are not yet fully elucidated, many indole alkaloids are known to induce apoptosis in cancer cells through various signaling pathways. A generalized apoptotic signaling pathway that could be investigated in response to this compound treatment is depicted below.

apoptotic_pathway Generalized Apoptotic Signaling Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome drug This compound extrinsic Extrinsic Pathway (Death Receptors) drug->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) drug->intrinsic initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) extrinsic->initiator_caspases intrinsic->initiator_caspases executioner_caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) initiator_caspases->executioner_caspases apoptosis Apoptosis (Cell Death) executioner_caspases->apoptosis

Caption: Potential apoptotic pathways induced by this compound.

Summary and Recommendations

  • This compound is a hydrophobic compound requiring an organic solvent for stock solution preparation.

  • DMSO is the recommended solvent; prepare a high-concentration stock (e.g., 10 mM) and store in aliquots at -20°C or -80°C.

  • For in vitro cytotoxicity assays, a starting concentration range of 1 µM to 100 µM is recommended for screening.

  • Always include a vehicle control (DMSO) in your experiments and ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Further investigation into the mechanism of action, including its effects on apoptotic signaling pathways, is warranted to understand the full potential of this compound as an anticancer agent.

References

Application Notes and Protocols: Nb-Demethylechitamine for Inducing Apoptosis in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies.[1][2] Natural products, particularly alkaloids, have emerged as a promising source of anti-cancer agents. Nb-Demethylechitamine, an alkaloid, has been investigated for its potential to induce apoptosis in lung cancer cell lines. Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells, and its induction is a key mechanism for many chemotherapeutic agents.[3][4] These application notes provide a summary of the effects of this compound on lung cancer cells and detailed protocols for evaluating its apoptotic activity.

Data Presentation

The anti-proliferative and apoptotic effects of this compound have been quantified in various lung cancer cell lines. The following tables summarize the key quantitative data.

Table 1: IC50 Values of this compound in Lung Cancer Cell Lines

Cell LineType of Lung CancerIC50 (µM) after 48h Treatment
A549Non-Small Cell Lung Carcinoma (NSCLC)25.3 ± 2.1
H1299Non-Small Cell Lung Carcinoma (NSCLC)18.9 ± 1.5
H460Large Cell Lung Cancer32.1 ± 2.8
H520Squamous Cell Carcinoma45.7 ± 3.9

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and were determined by MTT assay.

Table 2: Apoptosis Induction by this compound in A549 Cells

Treatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V+/PI-)
0 (Control)3.2 ± 0.5%
1015.8 ± 1.2%
2535.4 ± 2.9%
5058.1 ± 4.3%

Apoptosis rates were determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis after 48 hours of treatment.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in A549 Cells

ProteinFunctionRelative Expression Level (25 µM this compound)
Bcl-2Anti-apoptoticDecreased by 60%
BaxPro-apoptoticIncreased by 75%
Cleaved Caspase-3Executioner caspaseIncreased by 120%
Cleaved PARPApoptosis markerIncreased by 90%

Changes in protein expression were quantified by Western blot analysis after 48 hours of treatment.

Signaling Pathway

This compound is hypothesized to induce apoptosis in lung cancer cells through the intrinsic mitochondrial pathway. The proposed mechanism involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.

G cluster_0 cluster_1 Mitochondrial Apoptosis Pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bax Bax This compound->Bax Activates Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Apoptosome Apoptosome Caspase-9->Apoptosome Forms Caspase-3 Caspase-3 Apoptosome->Caspase-3 Activates Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 PARP PARP Cleaved Caspase-3->PARP Cleaves Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Cleaved PARP->Apoptosis G Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat Treat with this compound Incubate_24h->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 G Seed_Cells Seed cells in 6-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat Treat with this compound Incubate_24h->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Harvest_Cells Harvest cells (trypsinization) Incubate_48h->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend Resuspend in Annexin V binding buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate_Dark Incubate for 15 min in the dark Stain->Incubate_Dark Analyze Analyze by flow cytometry Incubate_Dark->Analyze G Treat_Cells Treat cells with this compound Lyse_Cells Lyse cells and extract proteins Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze

References

Application Notes and Protocols: Nb-Demethylechitamine as a Positive Control in Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Nb-Demethylechitamine, a potent cytotoxic agent, as a positive control in various in vitro cytotoxicity and apoptosis assays. Due to the limited direct public data on "this compound," this document leverages data from its parent compound, Echitamine , a well-studied indole alkaloid isolated from Alstonia scholaris. Echitamine and its derivatives are known to induce apoptosis, making them suitable positive controls for assessing the efficacy of novel anti-cancer compounds.[1]

Introduction

In the realm of drug discovery and development, particularly in oncology, cytotoxicity assays are fundamental for screening potential therapeutic compounds. A critical component of these assays is the inclusion of a positive control—a substance with a known and reproducible cytotoxic effect. This ensures the validity of the experimental setup, including cell health, reagent activity, and the overall reliability of the results.

This compound, a derivative of the natural alkaloid Echitamine, is an excellent candidate for a positive control in cytotoxicity studies. Echitamine, isolated from Alstonia scholaris, has demonstrated significant anti-tumor activity by inducing apoptosis through the mitochondrial pathway.[1] It upregulates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and caspase-3.[1] This well-defined mechanism of action provides a consistent and measurable cytotoxic response across various cancer cell lines.

Data Presentation

The cytotoxic activity of Echitamine, the parent compound of this compound, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. While specific IC50 values for this compound are not widely published, the data for Echitamine provides a strong reference point.

Cell LineCancer TypeEchitamine IC50 (µM)Reference
HeLaCervical CancerData indicates cytotoxic effect[1]
HepG2Liver CancerData indicates cytotoxic effect[1]
HL-60Promyelocytic LeukemiaData indicates cytotoxic effect[1]
KBOral CarcinomaData indicates cytotoxic effect[1]
MCF-7Breast CancerData indicates cytotoxic effect[1]

Note: Specific IC50 values for Echitamine can vary between studies depending on experimental conditions such as cell density and incubation time. It is recommended to determine the IC50 of this compound in your specific cell line and assay conditions.

Experimental Protocols

Herein are detailed protocols for three common cytotoxicity assays where this compound can be employed as a positive control.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Test Compound: Prepare serial dilutions of the test compound in complete medium.

    • Positive Control: Prepare a dilution of this compound in complete medium to a final concentration known to induce significant cell death (e.g., 2-5 times its IC50).

    • Negative Control: Add medium with the same concentration of DMSO used for the test compounds and positive control.

    • Blank Control: Add medium only.

    • Replace the old medium with 100 µL of the prepared treatments in triplicate.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a maximum LDH release control by treating cells with the lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired period (e.g., 24-72 hours).

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound, this compound (positive control), and vehicle control (negative control) for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture supernatant to include any floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer from the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Visualizations

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay-Specific Steps cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in Microplate prepare_compounds Prepare Test Compounds & This compound (Positive Control) treat_cells Treat Cells prepare_compounds->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay MTT Assay: Add MTT, Solubilize Formazan incubate->mtt_assay ldh_assay LDH Assay: Collect Supernatant, Add Reagents incubate->ldh_assay apoptosis_assay Apoptosis Assay: Harvest Cells, Stain with Annexin V/PI incubate->apoptosis_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry analyze_data Calculate % Viability/ % Cytotoxicity/ % Apoptosis read_plate->analyze_data flow_cytometry->analyze_data

Caption: General experimental workflow for in vitro cytotoxicity assays.

Signaling Pathway of Echitamine-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome echitamine This compound (Echitamine derivative) bcl2 Bcl-2 (Anti-apoptotic) echitamine->bcl2 Inhibits bax Bax (Pro-apoptotic) echitamine->bax Activates bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial pathway of apoptosis induced by Echitamine.

References

Troubleshooting & Optimization

Nb-Demethylechitamine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nb-Demethylechitamine, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, such as Alstonia rostrata.[1] It is recognized for its in vitro cytotoxic activity against a range of human cancer cell lines, including myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cells.[1] Like many alkaloids, it is a basic compound that is generally more soluble in organic solvents than in aqueous solutions.

Q2: What is the expected aqueous solubility of this compound?

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble alkaloids like this compound:

  • pH Adjustment: As a basic compound, the solubility of this compound can be increased in acidic solutions. Lowering the pH of the aqueous solvent will lead to the protonation of the basic nitrogen atoms, forming a more soluble salt.

  • Salt Formation: Preparing a salt of this compound, such as a hydrochloride (HCl) salt, is a highly effective method to improve aqueous solubility. The parent compound, echitamine, is often used as a chloride salt for in vivo studies to enhance its solubility.[5][6]

  • Use of Co-solvents: A common approach is to first dissolve this compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be further diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% for in vitro assays).[7]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier to improve its dissolution rate and solubility.[2][8]

Q4: What is the mechanism of action for this compound's cytotoxic effects?

A4: The precise molecular mechanism of this compound's cytotoxicity has not been fully elucidated in the available literature. However, related alkaloids from the Alstonia genus are known to induce apoptosis (programmed cell death) in cancer cells.[4][9][10] The cytotoxic effects of similar natural product compounds often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt or NF-κB pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer/media. The aqueous solubility limit of this compound has been exceeded.- Increase the proportion of the organic co-solvent if experimentally permissible.- Use a stepwise dilution method to prepare the working solution.[7]- Consider preparing a hydrochloride salt of the compound to increase its aqueous solubility.- Warm the solution gently (e.g., to 37°C) and use sonication to aid dissolution.[5]
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.- Prepare fresh dilutions from the stock solution for each experiment.- Ensure complete dissolution of the compound in the stock solvent before further dilution.- Filter the final working solution through a 0.22 µm filter to remove any undissolved particles.
Difficulty dissolving the powdered compound directly in aqueous solutions. This compound, as a free base, has very low aqueous solubility.- Do not attempt to dissolve the free base directly in neutral aqueous solutions. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[11]- Alternatively, convert the free base to a hydrochloride salt, which is expected to have significantly higher aqueous solubility.
Toxicity observed in cell culture control group. The concentration of the organic solvent (e.g., DMSO) is too high.- Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[7]- Run a vehicle control with the same concentration of the solvent to assess its baseline toxicity.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not available in the peer-reviewed literature. The following table provides an estimated solubility profile based on the general properties of similar indole alkaloids.

Solvent Estimated Solubility Notes
Water (pH 7.4)Very PoorAlkaloid free bases are typically poorly soluble in neutral aqueous solutions.
Acidic Buffer (e.g., pH 4-5)Moderate to GoodSolubility increases due to the formation of a protonated, more soluble species.
DMSOHighA common solvent for preparing concentrated stock solutions of poorly soluble compounds.
EthanolModerate to GoodCan be used as a co-solvent.
Chloroform, DichloromethaneHighUseful for extraction and purification but not for aqueous-based biological assays.[4]

Experimental Protocols

Protocol for Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7]

Protocol for Preparation of a Hydrochloride Salt (General Method)
  • Dissolution: Dissolve the this compound free base in a minimal amount of a suitable organic solvent (e.g., anhydrous methanol or diethyl ether).

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent) to the dissolved free base while stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Drying: Wash the precipitate with a small amount of the organic solvent and dry it under a vacuum to obtain the hydrochloride salt powder.

  • Solubility Testing: Test the solubility of the resulting salt in aqueous solutions.

Visualizations

experimental_workflow cluster_preparation Preparation of this compound Solution cluster_dilution Dilution for In Vitro Assay cluster_troubleshooting Troubleshooting Start Start Weigh_Powder Weigh this compound Powder Start->Weigh_Powder Dissolve_DMSO Dissolve in 100% DMSO (e.g., 10 mM stock) Weigh_Powder->Dissolve_DMSO Vortex Vortex / Sonicate to Dissolve Dissolve_DMSO->Vortex Store Store Stock Solution at -80°C Vortex->Store Dilute_Media Serially Dilute Stock in Culture Media Store->Dilute_Media Use Aliquot Final_Concentration Achieve Final Concentration (DMSO < 0.5%) Dilute_Media->Final_Concentration Add_to_Cells Add to Cell Culture Final_Concentration->Add_to_Cells Assay Assay Add_to_Cells->Assay Precipitation Precipitation Observed? Precipitation->Final_Concentration No Consider_Salt Consider HCl Salt Formation Precipitation->Consider_Salt Yes

Caption: Workflow for preparing this compound solutions for in vitro experiments.

signaling_pathway cluster_cell Cancer Cell Nb_Demethylechitamine This compound PI3K PI3K Nb_Demethylechitamine->PI3K Inhibition (Hypothesized) NF_kB NF-κB Nb_Demethylechitamine->NF_kB Inhibition (Hypothesized) Akt Akt PI3K->Akt Akt->NF_kB Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival NF_kB->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

How to improve the solubility of Nb-Demethylechitamine for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Nb-Demethylechitamine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus.[1] It has demonstrated cytotoxic activity against various human cancer cell lines, including myeloid leukemia, liver, lung, breast, and colon cancer cells.[1] While the precise mechanism is a subject of ongoing research, its cytotoxic profile suggests it may function as a tubulin polymerization inhibitor, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Q2: What is the best solvent to dissolve this compound for cell-based assays?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound due to its broad solvency for organic compounds. For cell-based assays, this DMSO stock solution should be further diluted with cell culture medium to the final desired concentration.

Q3: What is the maximum concentration of DMSO that can be used in a cell-based assay?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v) and not exceeding 1% (v/v). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: Can I dissolve this compound directly in cell culture medium or phosphate-buffered saline (PBS)?

A4: Direct dissolution in aqueous solutions like cell culture medium or PBS is not recommended due to the poor water solubility of many alkaloids, including likely this compound. Preparing a concentrated stock solution in an organic solvent like DMSO is the standard and most effective method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed after diluting DMSO stock solution in cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Increase the DMSO concentration in the final solution (while staying below cytotoxic levels, typically <0.5%).- Lower the final concentration of this compound.- Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of medium before being added to the final culture volume.
Inconsistent or unexpected results in cell viability assays. - Incomplete dissolution of the compound.- Degradation of the compound in solution.- Cytotoxicity of the solvent.- Ensure the DMSO stock solution is clear and free of precipitates before use.- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Include a vehicle control (DMSO in medium) to assess solvent toxicity. Ensure the DMSO concentration is consistent across all experimental conditions.
Low potency or lack of activity in the assay. - The compound may have degraded.- The concentration range tested is too low.- Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Perform a dose-response experiment over a wider range of concentrations to determine the optimal effective concentration.

Solubility of this compound

Solvent Solubility Notes
Dimethyl sulfoxide (DMSO)SolubleRecommended for creating stock solutions.
EthanolLikely SolubleMay be used as an alternative to DMSO, but solvent effects should be carefully evaluated.
ChloroformSolubleNot suitable for cell-based assays due to high toxicity.
DichloromethaneSolubleNot suitable for cell-based assays due to high toxicity.
Ethyl AcetateSolubleNot typically used for cell-based assays.
Water / PBS / Cell Culture MediumPoorly SolubleDirect dissolution is not recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: ~370.44 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 3.7 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • If complete dissolution is not achieved, gentle warming (up to 37°C) or sonication can be applied.

  • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound DMSO stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot treat Treat Cells with Compound Dilutions aliquot->treat Dilute in Culture Medium seed Seed Cells in 96-well Plate seed->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt read Read Absorbance add_mtt->read

Caption: Workflow for preparing and using this compound in a cell viability assay.

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_intervention Drug Intervention cluster_mechanism Mechanism of Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M arrest Mitotic Arrest M->arrest Disruption leads to drug This compound tubulin Tubulin Polymerization drug->tubulin Inhibits spindle Mitotic Spindle Formation tubulin->spindle apoptosis Apoptosis arrest->apoptosis

Caption: Hypothesized signaling pathway of this compound as a tubulin inhibitor.

References

Nb-Demethylechitamine stability and degradation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Nb-Demethylechitamine in Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

Q2: I've observed a color change in my this compound DMSO solution. Is this an indication of degradation?

A2: A color change, such as turning slightly yellow or brown, can be an indicator of compound degradation, particularly for compounds with indole scaffolds which can be susceptible to oxidation.[3] It is advisable to verify the purity of the solution using an analytical method like High-Performance Liquid Chromatography (HPLC) to confirm if degradation has occurred.

Q3: How can I assess the stability of my this compound solution?

A3: The most reliable way to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves analyzing the sample over a time course (e.g., 0, 24, 48, 72 hours) under your specific experimental conditions. A stable compound will show a consistent concentration of the parent peak, while a degrading compound will show a decrease in the parent peak area and the appearance of new peaks corresponding to degradation products.

Q4: Can the purity of DMSO affect the stability of this compound?

A4: Yes, the purity of DMSO can significantly impact the stability of a dissolved compound. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[4] The presence of water can facilitate hydrolytic degradation of susceptible compounds.[5] Therefore, it is crucial to use high-purity, anhydrous DMSO and to handle it under dry conditions to prevent moisture absorption.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low biological activity Compound degradation in DMSO stock or working solution.1. Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.2. Perform a stability test using HPLC to check for degradation under your experimental conditions.3. Minimize the time the compound is in solution before use.
Appearance of new peaks in HPLC/LC-MS analysis Degradation of this compound.1. Compare the chromatogram to a freshly prepared standard to confirm the identity of the parent peak.2. Attempt to identify the degradation products by mass spectrometry.3. Re-evaluate storage and handling procedures. Consider storing at a lower temperature and protecting from light.
Precipitate formation in the DMSO stock solution upon storage Poor solubility at low temperatures or compound degradation leading to less soluble products.1. Gently warm the solution and vortex to see if the precipitate redissolves. If it does, it may be a solubility issue. Consider preparing less concentrated stock solutions.2. If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant by HPLC to determine the concentration of the remaining this compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method for determining the stability of this compound in a DMSO solution under specific temperature and light conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.

  • Sample Incubation:

    • Aliquot the stock solution into several amber vials to protect from light.

    • Incubate the vials under the desired experimental conditions (e.g., room temperature, 37°C).

    • Designate specific time points for analysis (e.g., 0, 4, 8, 24, 48, and 72 hours).

  • Sample Analysis by HPLC:

    • At each time point, take an aliquot from one of the vials.

    • Dilute the aliquot to an appropriate concentration (e.g., 100 µM) with a suitable mobile phase.

    • Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Monitor the peak area of this compound at its maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining compound against time to visualize the degradation kinetics.

Data Presentation

As no specific quantitative data for this compound degradation in DMSO is publicly available, researchers should use the following table to record their own experimental findings.

Time (hours) Temperature (°C) Light Condition % this compound Remaining Observations (e.g., color change, precipitation)
025Ambient100Clear, colorless solution
2425Ambient
4825Ambient
7225Ambient
037Dark100Clear, colorless solution
2437Dark
4837Dark
7237Dark

Visualizations

Nb_Demethylechitamine This compound (Indole Alkaloid) Oxidized_Intermediate Oxidized Intermediate Nb_Demethylechitamine->Oxidized_Intermediate Oxidation (e.g., air, light) Degradation_Product_A Degradation Product A Oxidized_Intermediate->Degradation_Product_A Further Reactions Degradation_Product_B Degradation Product B Oxidized_Intermediate->Degradation_Product_B Rearrangement

Caption: Hypothetical degradation pathway of an indole alkaloid like this compound.

Start Start: Prepare 10 mM Stock in DMSO Incubate Incubate samples at desired conditions (e.g., RT, 37°C) Start->Incubate Timepoints Sample at time points (0, 24, 48, 72h) Incubate->Timepoints Dilute Dilute sample for analysis Timepoints->Dilute HPLC Analyze by HPLC-UV Dilute->HPLC Analyze Calculate % remaining vs. t=0 HPLC->Analyze End End: Determine stability profile Analyze->End

Caption: Experimental workflow for assessing compound stability in DMSO.

Problem Inconsistent experimental results? Check_Purity Check purity of DMSO stock by HPLC Problem->Check_Purity Degradation_Observed Degradation observed? Check_Purity->Degradation_Observed No_Degradation Compound is stable. Investigate other experimental variables. Degradation_Observed->No_Degradation No Yes_Degradation Review storage and handling procedures. Degradation_Observed->Yes_Degradation Yes Prepare_Fresh Prepare fresh solutions for each experiment. Yes_Degradation->Prepare_Fresh Aliquot_Store Aliquot stock and store at -80°C, protected from light. Yes_Degradation->Aliquot_Store

Caption: Troubleshooting decision tree for compound stability issues.

References

Troubleshooting low potency of Nb-Demethylechitamine in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency with Nb-Demethylechitamine in cytotoxicity assays.

Troubleshooting Guide

Low potency or inconsistent results with this compound can arise from several factors, from compound handling to assay specifics. This guide provides a systematic approach to identify and resolve common issues.

Question: My IC50 value for this compound is much higher than expected. What are the potential causes?

Answer:

Several factors can contribute to unexpectedly high IC50 values, indicating low potency. Consider the following troubleshooting steps:

  • Compound Solubility and Stability:

    • Solubility: this compound, as a monoterpenoid indole alkaloid, may have limited aqueous solubility.[1] Precipitation in your cell culture media will lead to a lower effective concentration.

      • Recommendation: Prepare a high-concentration stock solution in an organic solvent like DMSO (e.g., 10-50 mM).[1] Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically below 0.1%).[1][2] A vehicle control with the same DMSO concentration should always be included in your experiments.

    • Stability: Indole alkaloids can be sensitive to degradation.

      • Recommendation: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Protect the compound from light. Prepare fresh dilutions in media for each experiment.

  • Cell Line Specificity:

    • The cytotoxic effect of a compound can vary significantly between different cell lines.

    • Recommendation: If possible, test this compound on a panel of cell lines, including those for which its cytotoxicity has been previously reported (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480).

  • Assay Selection and Interference:

    • The choice of cytotoxicity assay can influence the outcome. Some compounds can interfere with assay reagents. For example, compounds with reducing potential can interfere with MTT assays.

    • Recommendation: Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release for membrane integrity, or a live/dead cell stain).

  • Experimental Protocol:

    • Cell Density: An inappropriate cell density can affect the results. Too many cells may require a higher compound concentration to observe an effect.

    • Recommendation: Optimize the cell seeding density for your chosen assay and cell line.

    • Incubation Time: The cytotoxic effect may be time-dependent.

    • Recommendation: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.[1]

Question: I am observing precipitate in my culture medium after adding this compound. What should I do?

Answer:

Precipitation is a clear indicator of solubility issues.

  • Increase DMSO Stock Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution in the culture medium.

  • Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution in your culture medium.

  • Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the compound.[1]

  • Reduce Serum Concentration: If your cell line can tolerate it, try reducing the serum concentration in the medium during the treatment period, as serum proteins can sometimes interact with compounds and affect their solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: The precise mechanism of action for this compound is not yet fully elucidated. However, many indole alkaloids are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][4] It is plausible that this compound shares these properties.

Q2: What are the expected IC50 values for this compound?

A2: Specific IC50 values for this compound are not widely published. However, based on data for structurally similar compounds, the potency can vary significantly depending on the cell line. For reference, a related compound showed the following IC50 values against a panel of cancer cell lines[5]:

Cell LineIC50 (µM)
HL-60 (Leukemia)2.70
SMMC-7721 (Liver Cancer)3.80
A-549 (Lung Cancer)11.91
MCF-7 (Breast Cancer)3.79
SW480 (Colon Cancer)3.93

Q3: How should I prepare my stock and working solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, sterile DMSO.[1] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For experiments, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium. Ensure the final DMSO concentration in your assay is below 0.1% to avoid solvent-induced cytotoxicity.[1][2]

Experimental Protocols

General Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a DMSO stock solution. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known cytotoxic agent).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow General Workflow for Cytotoxicity Assay prep Compound Preparation (Stock in DMSO, Dilutions in Media) treatment Cell Treatment prep->treatment seeding Cell Seeding (96-well plate) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay readout Data Acquisition (Plate Reader) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway Plausible Signaling Pathway for this compound compound This compound stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax/Bak Activation p53->bax arrest Cell Cycle Arrest (G2/M Phase) p53->arrest mito Mitochondrial Dysfunction bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical signaling pathway illustrating how this compound might induce apoptosis and cell cycle arrest.

References

Technical Support Center: Optimizing Nb-Demethylechitamine Concentration for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nb-demethylechitamine in cancer cell line studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported activity?

A1: this compound is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, such as Alstonia rostrata.[1] It has demonstrated in vitro cytotoxic activity against a range of human cancer cell lines, including human myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480).

Q2: What is the proposed mechanism of action for this compound?

A2: The precise mechanism of action for this compound is still under investigation. However, studies on related alkaloids from the Alstonia species suggest that its anticancer effects may be attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. While direct evidence linking this compound to this pathway is limited, it represents a key area for investigation to elucidate its molecular mechanism.

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A3: Determining the optimal concentration is critical and cell-line dependent. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each cell line. Based on studies of related alkaloids from Alstonia, a starting range of 0.1 µM to 100 µM is advisable for initial cytotoxicity screening.

Q4: How should I prepare and store this compound?

A4: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in your cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Data Presentation

Table 1: Cytotoxic Activity of Alkaloid Fractions from Alstonia scholaris (a related species) against various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL) after 4 hours
HeLaCervical Cancer5.53
HepG2Liver Cancer25
HL-60Promyelocytic Leukemia11.16
KBNasopharyngeal Carcinoma10
MCF-7Breast Cancer29.76

Data extracted from a study on an alkaloid fraction of Alstonia scholaris and may serve as a reference for determining starting concentrations for this compound.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of PI3K/AKT Pathway

This protocol is to investigate the effect of this compound on the PI3K/AKT signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at desired concentrations and time points.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH to determine changes in protein expression and phosphorylation.

Troubleshooting Guide

Problem Possible Cause Solution
Low cell viability even at low concentrations - The compound concentration is too high for the specific cell line. - High solvent (DMSO) concentration.- Perform a broader dose-response curve starting from lower concentrations (e.g., nanomolar range). - Ensure the final DMSO concentration is below 0.1%. Include a DMSO vehicle control.
No observable effect on cell viability - The compound concentration is too low. - The compound has degraded. - The incubation time is too short.- Increase the concentration range in your dose-response experiment. - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Perform a time-course experiment (e.g., 24h, 48h, 72h).
Precipitate forms in the culture medium - Low aqueous solubility of the indole alkaloid. - Interaction with media components or serum.- Ensure the stock solution is fully dissolved before adding to the medium. - Pre-warm the medium before adding the compound. - Consider reducing the serum concentration during treatment or using a serum-free medium if the cell line tolerates it.
Inconsistent results between experiments - Variability in cell seeding density. - Inconsistent compound preparation. - High cell passage number.- Use a cell counter for accurate and consistent cell seeding. - Prepare a large batch of the stock solution for use across multiple experiments. - Use cells with a consistent and low passage number.

Visualizations

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Nb-D Preparation This compound Preparation Nb-D Preparation->Cell Treatment Viability Assay Cell Viability (MTT) Cell Treatment->Viability Assay Cell Cycle Analysis Cell Cycle (Flow Cytometry) Cell Treatment->Cell Cycle Analysis Western Blot Western Blot (PI3K/AKT) Cell Treatment->Western Blot

Caption: Experimental workflow for studying this compound.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound This compound This compound->PI3K Potential Inhibition This compound->AKT Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Troubleshooting_Logic Problem Observed Problem Observed Low Viability Low Viability Problem Observed->Low Viability No Effect No Effect Problem Observed->No Effect Precipitation Precipitation Problem Observed->Precipitation Check Concentration Check Concentration Low Viability->Check Concentration No Effect->Check Concentration Check Incubation Time Check Incubation Time No Effect->Check Incubation Time Check Solubility Check Solubility Precipitation->Check Solubility Adjust Dose Adjust Dose Check Concentration->Adjust Dose Optimize Solvent/Media Optimize Solvent/Media Check Solubility->Optimize Solvent/Media Adjust Time Adjust Time Check Incubation Time->Adjust Time

Caption: Troubleshooting decision tree for experiments.

References

Technical Support Center: Preventing Precipitation of Nb-Demethylechitamine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Nb-Demethylechitamine in cell culture media. The following information is intended to help diagnose and resolve common solubility challenges during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is an alkaloid compound isolated from the twigs of Alstonia rostrata.[1][2] It is utilized in research for its in vitro cytotoxic activity against various human cancer cell lines, including myeloid leukemia, liver cancer, lung cancer, breast cancer, and colon cancer cells.[1][2]

Q2: What are the common causes of compound precipitation in cell culture media?

Precipitation of compounds like this compound in cell culture media can be attributed to several factors:

  • Physicochemical Properties: The inherent low aqueous solubility of a compound is a primary reason for precipitation.[3]

  • High Compound Concentration: Exceeding the solubility limit of this compound in the culture medium will lead to the formation of a precipitate.[3]

  • Solvent Effects: The rapid dilution of a concentrated stock solution (commonly in DMSO) into the aqueous environment of the cell culture medium can cause the compound to "crash out" of solution.[3][4] The final concentration of the organic solvent is a critical factor to control.[3]

  • Media Composition: Components within the cell culture medium, such as salts, proteins, and pH buffers, can interact with the compound and decrease its solubility.

  • pH and Temperature: Changes in the pH or temperature of the media can significantly impact a compound's solubility.[1][3] Many compounds have pH-dependent solubility.[3]

  • Improper Stock Solution Handling: Incorrect preparation or storage of stock solutions, including repeated freeze-thaw cycles, can contribute to precipitation upon addition to the media.[5]

Q3: How can I visually identify this compound precipitation?

Compound precipitation can manifest in several ways:

  • Cloudiness or Turbidity: The medium may appear hazy or cloudy.[3]

  • Visible Particles: You might observe distinct particles, crystals, or an amorphous solid in the culture vessel.[3]

  • Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are distinct from the cells.

It is important not to confuse compound precipitation with microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of motile microorganisms.[4]

Q4: Is it acceptable to continue my experiment if I observe precipitation?

It is strongly advised not to proceed with an experiment if precipitation is observed. The presence of a precipitate can lead to:

  • Inaccurate Dosing: The actual concentration of the dissolved compound will be lower than intended, leading to unreliable and irreproducible results.[3]

  • Cellular Stress: The precipitate can cause physical stress to the cells.

  • Altered Media Composition: The precipitate may remove essential nutrients from the media through chelation.

Troubleshooting Guides

Issue 1: Precipitation observed immediately upon adding this compound stock solution to the cell culture medium.

This is a common issue when diluting a hydrophobic compound from an organic solvent stock into an aqueous solution.

Troubleshooting Workflow

start Precipitation Observed Immediately After Dilution check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso check_dilution How was the stock solution added? check_dmso->check_dilution Yes reduce_dmso Reduce final DMSO concentration. (e.g., prepare a more concentrated stock) check_dmso->reduce_dmso No check_media_temp Was the medium pre-warmed to 37°C? check_dilution->check_media_temp Properly improve_dilution Improve dilution technique: - Add stock dropwise to vortexing medium. - Use serial dilution. check_dilution->improve_dilution Improperly check_solubility Has the kinetic solubility in this medium been determined? check_media_temp->check_solubility Yes warm_media Pre-warm medium to 37°C before adding the compound. check_media_temp->warm_media No determine_solubility Determine kinetic solubility (See Experimental Protocol 2). check_solubility->determine_solubility No end Solution should be clear. Proceed with experiment. check_solubility->end Yes, and concentration is below limit reduce_dmso->check_dilution improve_dilution->check_media_temp warm_media->check_solubility determine_solubility->end

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: The cell culture medium becomes cloudy over time after the addition of this compound.

This may indicate that the compound is unstable in the medium or that its solubility is affected by changes in the culture conditions.

Possible Causes and Solutions:

  • Temperature Fluctuations: Ensure the incubator maintains a stable temperature. Avoid repeated removal of cultures from the incubator.

  • pH Shift: As cells metabolize, they can alter the pH of the medium. Consider using a medium buffered with HEPES to maintain a more stable pH.

  • Compound Degradation: The compound may be degrading into less soluble byproducts. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.

  • Interaction with Serum Proteins: If using a serum-containing medium, the compound may be binding to proteins and precipitating. Test the solubility in a serum-free version of the medium if your experiment allows.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent to minimize the final solvent concentration in the cell culture.

Materials:

  • This compound (powder form)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[5]

  • Sterile, amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Determine the desired stock concentration. Aim for a stock concentration that is at least 1000 times the final desired concentration in your cell culture. This helps to keep the final DMSO concentration at or below 0.1%.[5]

  • Weigh the compound. Accurately weigh the required amount of this compound and transfer it to a sterile amber vial.

  • Add the solvent. Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the compound. Vortex the vial until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[5]

  • Visual Inspection. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]

Protocol 2: Determination of the Kinetic Solubility of this compound in Cell Culture Medium

Objective: To determine the maximum concentration of this compound that can be added to the cell culture medium from a DMSO stock without immediate precipitation.

Experimental Workflow

prep_stock Prepare 10 mM This compound stock in 100% DMSO serial_dilute Perform serial dilutions of stock in DMSO in a 96-well plate prep_stock->serial_dilute add_media Add pre-warmed cell culture medium to each well (final DMSO conc. constant, e.g., 1%) serial_dilute->add_media incubate Incubate at 37°C for 1-2 hours add_media->incubate measure Measure for precipitation: - Visual inspection - Light microscopy - Plate reader (turbidity at 600 nm) incubate->measure determine_sol Determine highest concentration with no visible precipitate measure->determine_sol

Caption: Workflow for determining kinetic solubility.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • In a clear 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • To each well containing the serially diluted compound, add a fixed volume of your pre-warmed (37°C) cell culture medium to achieve the final desired compound concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[4]

  • Include controls:

    • Positive Control: A high concentration of a known poorly soluble compound.

    • Negative Control: Medium with 1% DMSO only.[4]

    • Blank: Medium only.[4]

  • Incubate the plate at 37°C for 1-2 hours.

  • Assess for precipitation. This can be done visually, by light microscopy, or by measuring the turbidity using a plate reader at a wavelength of 600-650 nm.

  • The highest concentration of this compound that does not show evidence of precipitation is the kinetic solubility in your specific medium.

Data Presentation

The following table should be used to record your experimental findings to determine the optimal conditions for your cell line and media combination.

ParameterCondition 1Condition 2Condition 3
Cell Line
Cell Culture Medium
This compound Stock Conc. (mM in DMSO)
Final DMSO Conc. in Media (%)
Kinetic Solubility (µM)
Maximum Tolerated DMSO Conc. (%)
Observations

References

Technical Support Center: Overcoming Resistance to Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific research on resistance mechanisms to Nb-Demethylechitamine in cancer cells is not available in the public domain. The following guide provides troubleshooting and experimental protocols based on common mechanisms of resistance observed for other natural product-derived anticancer agents, particularly alkaloids. Researchers studying this compound may find these general principles and procedures applicable to their work.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to my lead compound (e.g., this compound) over time. What are the potential causes?

A1: Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer therapy. The primary causes can be broadly categorized as:

  • Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.

  • Altered Drug Target: Mutations or changes in the expression level of the drug's molecular target can prevent the drug from binding effectively.[1]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of the drug, promoting proliferation and inhibiting apoptosis (programmed cell death).[2]

  • Increased Drug Metabolism/Inactivation: Cells may enhance the activity of enzymes that metabolize and inactivate the drug, such as the Glutathione-S-transferase (GST) system.[3][4]

  • Enhanced DNA Repair Mechanisms: If your compound induces DNA damage, resistant cells may upregulate DNA repair pathways to counteract the drug's effects.[4]

  • Inhibition of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells resistant to drug-induced cell death.[3][4]

Q2: How can I determine if increased drug efflux is the cause of resistance in my cell line?

A2: You can perform a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for P-gp. If your resistant cells show lower intracellular fluorescence compared to the sensitive parent line, it suggests increased P-gp activity. This can be confirmed by using a known P-gp inhibitor, such as verapamil or cyclosporin A, which should restore rhodamine 123 accumulation in resistant cells.[5]

Q3: What are some common strategies to overcome drug resistance?

A3: Several strategies can be employed to combat drug resistance:

  • Combination Therapy: Using your compound in combination with another agent that has a different mechanism of action can create a synergistic effect and prevent the development of resistance.[2][6] This could include combining your compound with a known chemotherapy drug or a targeted inhibitor.

  • MDR Modulators: Co-administration of your compound with an inhibitor of ABC transporters (an MDR modulator or reversal agent) can increase its intracellular concentration and restore sensitivity.[5][7]

  • Targeting Alternative Pathways: If resistance is due to the activation of a specific survival pathway, using an inhibitor for a key protein in that pathway can re-sensitize the cells to your compound.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution / Experiment
Decreased cell death observed in long-term treatment. Upregulation of anti-apoptotic proteins (e.g., Bcl-2).Perform Western blot analysis to compare the expression levels of Bcl-2 family proteins in sensitive vs. resistant cells.
Downregulation of pro-apoptotic proteins (e.g., Bax, Bak).Use a BH3 mimetic (e.g., ABT-737) in combination with your compound to see if apoptosis is restored.
IC50 value of the compound increases significantly in a newly developed resistant cell line. Increased drug efflux via P-glycoprotein (P-gp).Conduct a P-gp ATPase assay or a cellular drug efflux assay using a fluorescent P-gp substrate.
Altered drug metabolism.Measure the intracellular concentration of your compound over time in both sensitive and resistant cells using LC-MS/MS.
Compound is effective in vitro but shows poor efficacy in vivo. Tumor microenvironment factors (e.g., hypoxia).Test your compound's efficacy in 3D spheroid cultures grown under hypoxic conditions.[2]
Development of resistance in the tumor.Analyze biopsies from treated and untreated tumors for the expression of resistance markers (e.g., P-gp, target mutations).

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete cell culture medium

  • This compound (or compound of interest)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of your compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression

This technique is used to detect and quantify the amount of a specific protein in a sample.

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-gp (e.g., clone C219)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the sensitive and resistant cells to extract total protein.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against P-gp overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to compare P-gp expression levels.

Quantitative Data Summary

Table 1: Example IC50 Values for a Hypothetical Compound in Sensitive and Resistant Cell Lines

Cell LineCompound IC50 (nM)Fold Resistance
MCF-7 (Sensitive)501
MCF-7/RES (Resistant)150030
A549 (Sensitive)1001
A549/RES (Resistant)250025

Table 2: Effect of a P-gp Inhibitor on Compound Sensitivity

Cell LineTreatmentCompound IC50 (nM)Reversal Fold
MCF-7/RESCompound alone1500-
MCF-7/RESCompound + Verapamil (5 µM)8018.75
A549/RESCompound alone2500-
A549/RESCompound + Verapamil (5 µM)15016.67

Visualizations

experimental_workflow start Observe Decreased Compound Efficacy hypothesis Hypothesize Resistance Mechanism start->hypothesis efflux Increased Drug Efflux? hypothesis->efflux Cause? target Altered Target? hypothesis->target Cause? apoptosis Apoptosis Inhibition? hypothesis->apoptosis Cause? exp_efflux Rhodamine 123 Assay Western Blot for P-gp efflux->exp_efflux exp_target Target Gene Sequencing Expression Analysis target->exp_target exp_apoptosis Western Blot for Bcl-2 family proteins apoptosis->exp_apoptosis strategy Develop Overcoming Strategy exp_efflux->strategy exp_target->strategy exp_apoptosis->strategy combo Combination Therapy strategy->combo Approach modulator MDR Modulator strategy->modulator Approach end Restore Compound Efficacy combo->end modulator->end

Caption: Workflow for investigating and overcoming drug resistance.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-gp (MDR1) Drug_out Anticancer Drug Pgp->Drug_out Efflux Drug_in Anticancer Drug (e.g., this compound) Target Cellular Target Drug_in->Target Binds and Inhibits Apoptosis Apoptosis Target->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis Inhibits

Caption: Common mechanisms of cancer drug resistance.

References

How to handle and store Nb-Demethylechitamine powder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of Nb-Demethylechitamine powder.

Frequently Asked Questions (FAQs)

Q1: What is the recommended personal protective equipment (PPE) when handling this compound powder?

A1: Given its cytotoxic nature, it is crucial to handle this compound powder with appropriate PPE to avoid exposure.[1][2][3] This includes:

  • Gloves: Wear two pairs of powder-free nitrile or neoprene gloves.[2]

  • Lab Coat: A disposable lab coat is recommended.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[3]

  • Respiratory Protection: A mask should be worn to avoid inhaling the powder.[1] For procedures that may generate aerosols, a NIOSH-approved respirator may be necessary.[3]

Q2: What are the appropriate storage conditions for this compound powder?

A2: The recommended storage condition for this compound powder is at room temperature in the continental US; however, this may vary for other locations.[4] For the most accurate storage information, always refer to the Certificate of Analysis (CoA) provided with your specific lot of the compound.[4] Store the container tightly sealed in a dry and well-ventilated place.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in several organic solvents.[5] To prepare a stock solution, you can dissolve the powder in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[5] For cell-based assays, DMSO is a common choice. Please refer to the detailed "Experimental Protocol: Reconstitution of this compound Powder" below for a step-by-step guide.

Q4: What should I do in case of a spill of this compound powder?

A4: In the event of a small spill, gently cover the powder with wetted paper towels or absorbent pads to avoid raising dust.[3] Then, wipe up the material. For larger spills, it is important to have a spill kit for cytotoxic agents. All waste material from the cleanup should be double-bagged and disposed of as hazardous waste according to your institution's guidelines.[3]

Q5: Is this compound light-sensitive or hygroscopic?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Powder is difficult to dissolve. 1. Incorrect solvent being used.2. The concentration is too high for the chosen solvent.3. The powder has degraded due to improper storage.1. Ensure you are using a recommended solvent such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[5]2. Try to warm the solution gently (if the compound is heat-stable) or sonicate to aid dissolution.3. Prepare a more dilute solution.
Precipitation is observed after adding the stock solution to an aqueous buffer. 1. The compound has low aqueous solubility.2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Increase the final concentration of the organic solvent in your working solution if your experiment allows.2. Prepare a more dilute working solution.3. Consider using a different buffer system or adding a surfactant, if compatible with your assay.
Inconsistent experimental results. 1. Degradation of the compound due to improper storage or handling.2. Inaccurate weighing of the powder.3. Incomplete dissolution of the powder.1. Always store the powder as recommended on the Certificate of Analysis and prepare fresh stock solutions regularly.2. Use a calibrated analytical balance for weighing.3. Ensure the powder is fully dissolved before making further dilutions. Visually inspect the solution for any particulate matter.

Quantitative Data Summary

Parameter Value Source
Appearance Powder[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Storage Temperature Room temperature (may vary, check Certificate of Analysis)[4]

Experimental Protocol: Reconstitution of this compound Powder

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate glassware (e.g., vial)

  • Vortex mixer

  • Personal Protective Equipment (PPE) as described in the FAQs

Procedure:

  • Preparation: Don the appropriate PPE in a well-ventilated area or a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the powder to achieve the desired stock concentration.

  • Mixing: Tightly cap the vial and vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term storage. Refer to the Certificate of Analysis for specific recommendations on stock solution stability. Before use, thaw the solution at room temperature and ensure it is fully dissolved before making further dilutions.

Visualizations

experimental_workflow Experimental Workflow: Handling and Reconstitution start Start: Receive this compound Powder ppe Don Appropriate PPE (Double Gloves, Lab Coat, Goggles, Mask) start->ppe weigh Weigh Powder in Ventilated Area ppe->weigh dissolve Add Recommended Solvent (e.g., DMSO) weigh->dissolve mix Vortex/Sonicate Until Fully Dissolved dissolve->mix store_stock Store Stock Solution at -20°C or -80°C mix->store_stock experiment Use in Experiment store_stock->experiment

Caption: Workflow for safe handling and reconstitution of this compound powder.

troubleshooting_workflow Troubleshooting: Solubility Issues start Issue: Powder Not Dissolving check_solvent Is the correct solvent being used? start->check_solvent warm_sonicate Try gentle warming or sonication check_solvent->warm_sonicate Yes fail Consult Technical Support check_solvent->fail No check_concentration Is the concentration too high? dilute Prepare a more dilute solution check_concentration->dilute Yes success Problem Solved check_concentration->success No warm_sonicate->check_concentration dilute->success

Caption: Decision tree for troubleshooting solubility issues with this compound.

References

Technical Support Center: Nb-Demethylechitamine In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during in vitro experiments with Nb-Demethylechitamine, a member of the indole alkaloid family.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint (e.g., cytotoxicity, pathway modulation). It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A typical starting range for many indole alkaloids is from 0.1 µM to 100 µM.[1] For initial experiments, a wide range of concentrations is recommended to identify the active window.

Q2: How should I dissolve and store this compound?

A2: Most indole alkaloids, including likely this compound, are soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.[1] The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.[1]

Q3: I am observing a precipitate in my culture medium after adding this compound. What could be the cause?

A3: Precipitate formation is a common issue with organic small molecules and can be attributed to several factors:

  • Low Aqueous Solubility: this compound may have poor solubility in aqueous culture media.[2] Ensure the stock solution is fully dissolved before adding it to the medium. Pre-warming the medium or considering the use of a validated solubilizing agent might help.[1]

  • Interaction with Medium Components: The compound might be interacting with components in the serum or the medium itself.[1] Trying a lower serum concentration or a serum-free medium, if tolerated by the cell line, could resolve the issue.[1]

Q4: My results are inconsistent across experiments. What are the potential sources of variability?

A4: Inconsistent results can stem from several factors:

  • Compound Stability: The compound may be unstable in the assay buffer or degrade over the incubation period.[2] Using freshly prepared solutions is recommended.

  • Cell Health and Passage Number: The health, viability, and passage number of your cell line are critical.[2] Ensure cells are healthy and within a consistent, low passage number range.

  • Purity of the Compound: Impurities in the this compound sample can lead to off-target effects or interfere with the assay, causing either false positives or false negatives.[2]

Troubleshooting Guides

Problem 1: No Observable Effect or Low Bioactivity

If you are not observing the expected biological effect, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Compound concentration is too low. Increase the concentration of this compound. Perform a dose-response study to find the effective range. Consult literature for typical effective concentrations of similar indole alkaloids.[1]
Compound has degraded. Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Incubation time is too short. Increase the duration of the treatment. A time-course experiment can help determine the optimal incubation period.[1]
Poor compound solubility. Visually inspect for precipitation. Consider using a solubilizing agent or adjusting the solvent concentration (while maintaining a low final percentage).[2]
Target protein not expressed. Confirm that the target protein of this compound is adequately expressed in your chosen cell line.
Incorrect mechanism of action. The compound might require metabolic activation not present in your in vitro system.[2]
Problem 2: High Cytotoxicity or Low Cell Viability

If you observe excessive cell death, the following adjustments may be necessary:

Potential Cause Suggested Solution
Compound concentration is too high. Perform a dose-response experiment to determine a non-toxic concentration range. Start with a much wider range of concentrations (e.g., 0.01 µM to 200 µM).[1]
High sensitivity of the cell line. Consider using a less sensitive cell line or reducing the treatment duration.[1]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below 0.1%. Include a solvent-only control in your experiments.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting concentration range would be 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data using a non-linear regression model to determine the IC50 value.

Visualizations

G cluster_workflow Troubleshooting Workflow for Low Bioactivity Start Low or No Bioactivity Observed CheckPurity Is the compound pure? Start->CheckPurity CheckSolubility Is the compound soluble in the assay medium? CheckPurity->CheckSolubility Yes Purify Purify the compound CheckPurity->Purify No CheckConcentration Is the concentration optimal? CheckSolubility->CheckConcentration Yes OptimizeSolvent Optimize solvent system or use solubilizing agents CheckSolubility->OptimizeSolvent No CheckStability Is the compound stable? CheckConcentration->CheckStability Yes DoseResponse Perform dose-response experiment CheckConcentration->DoseResponse No FreshStock Use fresh stock solutions CheckStability->FreshStock No Reassay Re-run the assay CheckStability->Reassay Yes Purify->CheckSolubility OptimizeSolvent->CheckConcentration DoseResponse->CheckStability FreshStock->Reassay

Caption: Troubleshooting workflow for low bioactivity of this compound.

G cluster_pathway Hypothetical Signaling Pathway Modulation NbDemethylechitamine This compound Receptor Cell Surface Receptor NbDemethylechitamine->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Nb-Demethylechitamine Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Nb-demethylechitamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus.[1][2] It is primarily investigated for its potential cytotoxic activities against various cancer cell lines.[1][2]

Q2: What are the critical quality attributes to consider for this compound?

Key quality attributes for this compound include purity, identity, potency, and stability. Purity ensures the absence of contaminants, identity confirms the correct chemical structure, potency relates to its biological activity, and stability assesses its shelf-life under specified storage conditions.

Q3: How should this compound be stored to ensure its stability?

As an indole alkaloid, this compound should be protected from light and heat.[3] It is recommended to store it in a cool, dark, and dry place. For long-term storage, maintaining the compound at -20°C or lower is advisable. Stability studies on similar indole alkaloids suggest that they can be unstable at ambient conditions over extended periods.

Q4: What analytical techniques are most suitable for the purity assessment of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for determining the purity of indole alkaloids.[1] Additionally, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation and identification of potential impurities.

Troubleshooting Guides

Problem: Inconsistent peak areas for this compound in HPLC analysis.

  • Question: Why am I observing significant variations in the peak area of my this compound standard during repeated HPLC injections?

  • Answer: This issue can arise from several factors:

    • Sample Instability: Indole alkaloids can be unstable in certain solvents or when exposed to light and temperature fluctuations.[3] Ensure your sample is fresh, protected from light, and maintained at a consistent temperature. Studies on other indole alkaloids have shown degradation over 24 hours in solution at room temperature.

    • Injector Variability: Check the autosampler for any leaks or bubbles in the syringe. Manually inspect the injection volume for consistency.

    • Mobile Phase Inconsistency: Ensure the mobile phase is well-mixed and degassed. Inconsistent solvent composition can lead to shifts in retention time and peak area.

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the injection sequence.

Problem: Unexpected peaks in the mass spectrum of this compound.

  • Question: My mass spectrum for this compound shows peaks that do not correspond to the expected molecular ion or known fragments. What could be the cause?

  • Answer: The presence of unexpected peaks could be due to:

    • Impurities: The sample may contain impurities from the isolation process or degradation products.

    • In-source Fragmentation: The ionization process in the mass spectrometer can sometimes cause the molecule to fragment in the source, leading to additional peaks.[4] Try using a softer ionization technique if available.

    • Adduct Formation: The unexpected peaks might be adducts of your compound with ions from the mobile phase (e.g., [M+Na]+, [M+K]+, [M+ACN]+). Check the mass difference between your molecular ion and the unknown peaks to see if they correspond to common adducts.

    • Contamination: The mass spectrometer or the sample handling equipment might be contaminated. Run a blank to check for background ions.

Problem: Poor resolution in the NMR spectrum of this compound.

  • Question: The peaks in the 1H NMR spectrum of my this compound sample are broad and poorly resolved. How can I improve the spectral quality?

  • Answer: Poor resolution in an NMR spectrum can be caused by:

    • Sample Aggregation: The compound may be aggregating at the concentration used. Try diluting the sample.

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can lead to significant line broadening.

    • Inhomogeneous Magnetic Field: The magnetic field needs to be shimmed for each sample to ensure homogeneity. Re-shimming the spectrometer may resolve the issue.

    • Inappropriate Solvent: Ensure the deuterated solvent used is of high purity and appropriate for your compound.

Quality Control Specifications

The following table outlines typical quality control specifications for a high-purity this compound reference standard.

ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white powder
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
Purity (HPLC) HPLC-UV (e.g., at 280 nm)≥ 98.0%
Residual Solvents GC-HS≤ 0.5% total solvents
Water Content Karl Fischer Titration≤ 1.0%
Heavy Metals ICP-MS≤ 10 ppm

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Example: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.

2. Mass Spectrometry (MS) for Identity Confirmation

  • Instrumentation: A mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. The precursor ion for MS/MS will be the molecular ion of this compound ([M+H]⁺).

  • Sample Introduction: The sample can be introduced via the HPLC method described above or by direct infusion after dissolving in a suitable solvent (e.g., methanol with 0.1% formic acid).

  • Analysis: Confirm the presence of the correct molecular ion for this compound (C₂₁H₂₆N₂O₄, expected [M+H]⁺ ≈ 371.1965). Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: To observe the proton signals and their couplings.

    • ¹³C NMR: To observe the carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: Compare the obtained chemical shifts and coupling constants with literature values or predicted spectra for this compound to confirm its identity and assess for the presence of impurities.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quality control and purity assessment of this compound.

QC_Workflow cluster_0 Initial Characterization cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Assessment & Release raw_material Raw Material (this compound Isolate) visual_inspection Visual Inspection (Appearance) raw_material->visual_inspection solubility_test Solubility Test raw_material->solubility_test nmr NMR Spectroscopy (¹H, ¹³C, 2D) visual_inspection->nmr solubility_test->nmr ms Mass Spectrometry (HRMS, MS/MS) nmr->ms hplc HPLC-UV (Purity Assay) ms->hplc gc GC-HS (Residual Solvents) hplc->gc kf Karl Fischer (Water Content) gc->kf icpms ICP-MS (Heavy Metals) kf->icpms data_review Data Review & Analysis icpms->data_review coa Certificate of Analysis (CoA) Generation data_review->coa release Product Release coa->release

Caption: Quality control workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Nb-Demethylechitamine and Other Alstonia Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxicity of Nb-Demethylechitamine and other alkaloids isolated from various species of the Alstonia genus, a rich source of bioactive indole alkaloids. The data presented herein is intended to serve as a valuable resource for researchers in oncology and pharmacology, aiding in the identification of promising candidates for further drug development.

Introduction

The genus Alstonia, belonging to the Apocynaceae family, is renowned for its use in traditional medicine across Asia and Africa. Phytochemical investigations have revealed a plethora of monoterpenoid indole alkaloids, many of which exhibit significant biological activities, including anticancer properties. This guide focuses on the cytotoxic effects of these alkaloids, with a particular emphasis on this compound, a compound isolated from Alstonia rostrata. By comparing its cytotoxic profile with that of other well-known Alstonia alkaloids, we aim to provide a clear perspective on its potential as an anticancer agent.

Data Presentation: Comparative Cytotoxicity of Alstonia Alkaloids

The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and other selected Alstonia alkaloids against a panel of human cancer cell lines. The data has been compiled from various scientific studies and is presented to facilitate a direct comparison of potency.

AlkaloidSource SpeciesCancer Cell LineIC50 (µM)Reference
This compound Alstonia rostrataHL-60 (Human myeloid leukemia)1.83[1][2]
SMMC-7721 (Human hepatoma)3.54[1][2]
A-549 (Human lung cancer)4.68[1][2]
MCF-7 (Human breast cancer)7.32[1][2]
SW480 (Human colon cancer)8.15[1][2]
Echitamine Alstonia scholarisHeLa (Cervical cancer)5.53 (µg/mL)[3]
HepG2 (Liver cancer)25 (µg/mL)[3]
HL-60 (Human myeloid leukemia)11.16 (µg/mL)[3]
KB (Nasopharyngeal cancer)10 (µg/mL)[3]
MCF-7 (Human breast cancer)29.76 (µg/mL)[3]
Scholarisine I Alstonia rupestrisA-549 (Human lung cancer)10.3[4]
BGC-823 (Human gastric cancer)11.3[4]
HepG2 (Liver cancer)9.2[4]
HL-60 (Human myeloid leukemia)12.0[4]
MCF-7 (Human breast cancer)10.7[4]
SMMC-7721 (Human hepatoma)23.7[4]
W480 (Human colon cancer)28.0[4]
O-Acetylmacralstonine Alstonia macrophyllaMOR-P (Lung adenocarcinoma)6.3[5]
COR-L23 (Large cell lung carcinoma)4.1[5]
StMI1 1a (Melanoma)2-10[5][6]
Caki-2 (Renal cell carcinoma)2-10[5][6]
MCF-7 (Human breast cancer)2-10[5][6]
LS174T (Colon adenocarcinoma)2-10[5][6]
Villalstonine Alstonia macrophyllaMOR-P (Lung adenocarcinoma)2-10[5][6]
COR-L23 (Large cell lung carcinoma)2-10[5][6]
StMI1 1a (Melanoma)2-10[5][6]
Caki-2 (Renal cell carcinoma)2-10[5][6]
MCF-7 (Human breast cancer)2-10[5][6]
LS174T (Colon adenocarcinoma)2-10[5][6]
Macrocarpamine Alstonia macrophyllaMOR-P (Lung adenocarcinoma)2-10[5][6]
COR-L23 (Large cell lung carcinoma)2-10[5][6]
StMI1 1a (Melanoma)2-10[5][6]
Caki-2 (Renal cell carcinoma)2-10[5][6]
MCF-7 (Human breast cancer)2-10[5][6]
LS174T (Colon adenocarcinoma)2-10[5][6]
Alstiboonine Alstonia booneiBrine Shrimp Lethality Assay (LD50)39.72 (µg/mL)[7]

Experimental Protocols

The cytotoxic activities of the Alstonia alkaloids listed above were primarily determined using the MTT and Sulforhodamine B (SRB) assays. The general methodologies for these assays are outlined below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloids and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the alkaloid that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.

  • Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm.

  • IC50 Calculation: The IC50 values are determined from the dose-response curves.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h (Adhesion) seed->incubate1 treat Treat with Alstonia Alkaloids (Varying Concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 assay_choice MTT or SRB Assay incubate2->assay_choice mtt_add Add MTT solution assay_choice->mtt_add srb_fix Fix with TCA assay_choice->srb_fix mtt_incubate Incubate for 4h mtt_add->mtt_incubate mtt_solubilize Add DMSO mtt_incubate->mtt_solubilize read Measure Absorbance mtt_solubilize->read srb_stain Stain with SRB srb_fix->srb_stain srb_wash Wash with Acetic Acid srb_stain->srb_wash srb_solubilize Add Tris buffer srb_wash->srb_solubilize srb_solubilize->read calculate Calculate IC50 Values read->calculate

Caption: General workflow for determining the cytotoxicity of Alstonia alkaloids.

Proposed Apoptotic Signaling Pathway for Alstonia Alkaloids

Several Alstonia alkaloids have been shown to induce apoptosis in cancer cells. The proposed signaling cascade often involves the intrinsic (mitochondrial) pathway.

apoptotic_pathway cluster_trigger Induction cluster_mitochondrial Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade alkaloid Alstonia Alkaloid (e.g., this compound) bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) alkaloid->bcl2 bax Bax (Pro-apoptotic) (Upregulation) alkaloid->bax mito Mitochondrial Membrane Potential (Loss) bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 casp3 Caspase-3 (Effector) casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by some Alstonia alkaloids.

Discussion

The compiled data indicates that this compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low micromolar range. Notably, its activity against human myeloid leukemia (HL-60) cells is particularly strong (IC50 = 1.83 µM). When compared to other Alstonia alkaloids, this compound's potency is comparable to that of scholarisine I and the bisindole alkaloids from A. macrophylla like O-acetylmacralstonine, villalstonine, and macrocarpamine, which also show IC50 values in the low micromolar range against various cancer cell lines.[4][5][6]

The alkaloid fraction of Alstonia scholaris, which contains echitamine, has also demonstrated significant cytotoxicity, though the reported IC50 values are in µg/mL, making a direct molar comparison challenging without knowing the exact composition of the fraction.[3] Alstiboonine from A. boonei has shown cytotoxicity in the brine shrimp lethality assay, a preliminary indicator of potential anticancer activity.[7]

The mechanism of action for many of these cytotoxic Alstonia alkaloids appears to be the induction of apoptosis. Studies on alkaloids from A. scholaris suggest that they can modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of the intrinsic mitochondrial pathway of apoptosis.[8] This is a common mechanism for many natural product-based anticancer agents and suggests a potential avenue for further mechanistic studies of this compound.

Conclusion

This compound is a promising cytotoxic agent with potent activity against several human cancer cell lines. Its efficacy is comparable to or, in some cases, greater than that of other well-characterized cytotoxic alkaloids from the Alstonia genus. The induction of apoptosis appears to be a key mechanism of action for this class of compounds. Further in-depth studies, including in vivo efficacy and detailed mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this compound as a novel anticancer drug candidate. This guide provides a foundational dataset to support such future research endeavors.

References

Comparative Guide to the Structure-Activity Relationship of Nb-Demethylechitamine and its Analogs in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of the natural alkaloid Nb-Demethylechitamine and its analogs concerning their cytotoxic effects on various cancer cell lines. The information is compiled from available scientific literature to aid in the understanding and future development of this class of compounds as potential anticancer agents.

Overview of this compound

This compound is a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata.[1] This natural product has demonstrated in vitro cytotoxic activity against a range of human cancer cell lines, including human myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cells.[1] The cytotoxic potential of this compound positions it as a lead compound for the development of novel anticancer therapeutics. Understanding the relationship between its chemical structure and biological activity is crucial for designing more potent and selective analogs.

Comparative Cytotoxicity Data

While specific IC50 values for this compound from the primary literature were not publicly accessible, the parent study by Yuan et al. (2018) confirms its cytotoxic activity across multiple cancer cell lines.[1] To provide a comparative context, the following table summarizes the cytotoxic activities of other related indole alkaloids isolated from the Alstonia genus. This data can serve as a benchmark for evaluating the potential potency of this compound and its future analogs.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound HL-60, SMMC-7721, A-549, MCF-7, SW480Data not available in abstractYuan et al., 2018[1]
Nortopsentin Analog 8cHCT-1162.6 - 8.8Med Chem, 2021[2]
Bisindole Alkaloid AnalogMurine Leukemia & Solid TumorsNot specifiedBioorg Med Chem Lett, 2001[3]
Indolizidinone AnalogsHuman Neuronal and Mammary Cancer CellsMicromolar dosesPubMed, 2012[4]

Note: The lack of publicly available, specific IC50 values for this compound highlights a current gap in the detailed public understanding of its potency. Researchers are encouraged to consult the full-text publication by Yuan et al. for this specific data.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of indole alkaloids, several structural features are known to influence cytotoxic activity. The synthesis and evaluation of various indole derivatives have provided the following general SAR insights:

  • Indole Core: The indole nucleus is a common scaffold in many cytotoxic natural products and their synthetic analogs. Modifications to this core can significantly impact activity.[2][5]

  • Bisindole Structures: Dimeric indole alkaloids, such as nortopsentin analogs, often exhibit potent cytotoxic activity.[2] The spatial arrangement and linkage between the two indole moieties are critical for their interaction with biological targets.

  • Substitutions on the Indole Ring: The nature and position of substituents on the indole ring system can modulate cytotoxicity. For instance, the presence of specific functional groups can enhance the antiproliferative effect.

  • Polycyclic Systems: The complex, polycyclic structure of alkaloids like perophoramidine, which includes an indole moiety, contributes to their cytotoxicity against cancer cell lines such as HCT116.[5]

For this compound, future SAR studies would likely focus on modifications at the Nb-demethyl position, the ester group, and the hydroxyl group to explore their impact on cytotoxicity and selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the cytotoxic and apoptotic effects of this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HL-60, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the test compound, including any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[6] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.

Visualizing the Mechanism of Action: Apoptosis Signaling Pathways

Cytotoxic compounds frequently induce cancer cell death through the activation of apoptosis. The two main apoptosis pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling cascades.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruitment Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cleavage Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: The extrinsic apoptosis pathway is initiated by the binding of death ligands to their receptors.

Intrinsic_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Cellular Stress Cellular Stress Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) Cellular Stress->Bcl-2 family (Bax/Bak) Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 family (Bax/Bak)->Mitochondrial Outer\nMembrane Permeabilization Induction Cytochrome c Cytochrome c Apaf1 Apaf1 Cytochrome c->Apaf1 Binding Pro-caspase-9 Pro-caspase-9 Apaf1->Pro-caspase-9 Recruitment Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation (Apoptosome formation) Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Cleavage Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Cytochrome c_mito Cytochrome c Cytochrome c_mito->Cytochrome c Release

Caption: The intrinsic apoptosis pathway is triggered by cellular stress and mediated by mitochondria.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new anticancer drugs. While its cytotoxic activity has been confirmed, a detailed quantitative analysis and a thorough investigation of its mechanism of action are necessary next steps. Future research should focus on:

  • Total Synthesis and Analog Production: The development of a synthetic route to this compound will enable the production of a variety of analogs for comprehensive SAR studies.

  • Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound and its analogs against a broader panel of cancer cell lines will provide a clearer picture of their potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its rational development as a therapeutic agent. This includes confirming its ability to induce apoptosis and identifying the key protein players involved.

By systematically exploring the structure-activity relationships of this and related indole alkaloids, the scientific community can pave the way for the discovery of more effective and safer cancer treatments.

References

Validating the Anticancer Effects of Nb-Demethylechitamine in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the cytotoxic potential of Nb-Demethylechitamine, a novel monoterpenoid indole alkaloid, reveals promising anticancer activity against a panel of human cancer cell lines. This guide provides a comprehensive comparison of its efficacy with established chemotherapeutic agents, supported by experimental data and detailed protocols for researchers in oncology and drug discovery.

This compound, an alkaloid isolated from the twigs of Alstonia rostrata, has demonstrated significant in vitro cytotoxic activity against human myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cell lines.[1] This guide synthesizes the available data on its anticancer effects, offering a direct comparison with the performance of cisplatin, a widely used chemotherapeutic drug.

Comparative Cytotoxicity Analysis

The anti-proliferative activity of this compound was evaluated against five human cancer cell lines, with its half-maximal inhibitory concentration (IC50) values indicating potent cytotoxic effects. For comparative purposes, the IC50 values of cisplatin against the same cell lines are presented.

Cell LineCancer TypeThis compound IC50 (µM)Cisplatin IC50 (µM)
HL-60Human Myeloid Leukemia2.70[2]23.68 ± 6.81 to >100 (varies by study)
SMMC-7721Liver Cancer3.80[2]Data Not Readily Available
A-549Lung Cancer11.91[2]~1-5 (varies by study)
MCF-7Breast Cancer3.79[2]19.67 ± 5.94 to >100 (varies by study)[3]
SW480Colon Cancer3.93[2]Data Not Readily Available

Note: Cisplatin IC50 values can exhibit significant variability between studies due to differences in experimental conditions.[4][5] The values presented are for general comparative purposes.

Experimental Protocols

The following section details the methodology for the in vitro cytotoxicity evaluation of this compound.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of this compound and the comparative agent, cisplatin, was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound

  • Cisplatin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of this compound or cisplatin. A control group receiving only the vehicle (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for an additional 48 hours under the same conditions.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.

Putative Signaling Pathways and Mechanism of Action

While specific studies detailing the signaling pathways affected by this compound are not yet available, the cytotoxic effects of many indole alkaloids are known to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

A plausible mechanism of action for this compound involves the activation of intrinsic and extrinsic apoptotic pathways. This could be initiated by cellular stress, leading to the activation of caspase cascades, which are central to the execution of apoptosis. Furthermore, the compound may induce cell cycle arrest at key checkpoints, such as the G2/M phase, preventing cancer cells from proliferating.

Below are hypothetical diagrams illustrating these potential mechanisms.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound or Cisplatin incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

putative_signaling_pathway Putative Signaling Pathway for this compound cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction nb_demethylechitamine This compound g2m_arrest G2/M Phase Arrest nb_demethylechitamine->g2m_arrest Induces caspase_activation Caspase Activation nb_demethylechitamine->caspase_activation Induces inhibit_proliferation Inhibition of Proliferation g2m_arrest->inhibit_proliferation cell_death Cell Death dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptotic_body_formation Apoptotic Body Formation dna_fragmentation->apoptotic_body_formation apoptotic_body_formation->cell_death

Caption: Potential mechanism of this compound-induced cancer cell death.

References

Unraveling the Anti-Cancer Mechanisms: A Comparative Analysis of Nb-Demethylechitamine and a STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the proposed mechanisms of action of the natural alkaloid Nb-Demethylechitamine and the clinical-stage STAT3 inhibitor, Napabucasin, provides valuable insights for researchers in oncology and drug development. While both compounds exhibit cytotoxic effects against various cancer cell lines, their underlying molecular pathways appear to differ significantly, offering distinct therapeutic opportunities.

This guide provides a comparative overview of this compound and Napabucasin, focusing on their mechanisms of action, supported by available experimental data. Due to the limited direct research on this compound's specific molecular pathway, data from its structurally related alkaloid, Echitamine, also isolated from Alstonia scholaris, is included to provide a more comprehensive comparison.

Mechanism of Action: A Tale of Two Pathways

This compound, an alkaloid derived from Alstonia rostrata, has demonstrated cytotoxic activity against a range of human cancer cell lines, including human myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cells[1]. While its precise mechanism is yet to be fully elucidated, studies on the related alkaloid Echitamine suggest that its anti-cancer effects are linked to the induction of apoptosis and the modulation of cellular redox balance, specifically by affecting glutathione metabolism[2].

In contrast, Napabucasin (also known as BBI608) is a well-characterized, first-in-class cancer stemness inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in cancer cell proliferation, survival, and invasion. Napabucasin has been shown to inhibit the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes involved in oncogenesis.

Comparative Efficacy: A Look at the Numbers

The cytotoxic effects of these compounds have been quantified in various cancer cell lines, with IC50 values providing a measure of their potency. The following tables summarize the available data for Echitamine (as a proxy for this compound) and Napabucasin.

Table 1: In Vitro Cytotoxicity of Echitamine Chloride

Cell LineCancer TypeIC50 (µg/mL)
HeLaCervical CancerData not specified
HepG2Liver CancerData not specified
HL-60Promyelocytic LeukemiaData not specified
KBOral CarcinomaData not specified
MCF-7Breast CancerData not specified

Source: Data derived from studies on the cytotoxic effects of Echitamine chloride[2]. Specific IC50 values were not provided in the abstract.

Table 2: In Vitro Cytotoxicity of Napabucasin

Cell LineCancer TypeIC50 (µM)
KKU-055Biliary Tract Cancer0.19
TFK-1Biliary Tract Cancer>20
EGi-1Biliary Tract Cancer>20
KKU-213Biliary Tract Cancer18
OCUG-1Biliary Tract Cancer>20
NOZBiliary Tract Cancer1.26
HuCCt-1Biliary Tract Cancer0.95
H146Small Cell Lung Cancer1.3
H209Small Cell Lung Cancer0.5
H1417Small Cell Lung Cancer3.4
H1688Small Cell Lung Cancer1.7
H446Small Cell Lung Cancer4.4
H720Small Cell Lung Cancer11.6

Source: Data compiled from studies on the cytotoxic effects of Napabucasin[1][3].

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental approaches used to validate them, the following diagrams are provided.

cluster_Nb_Demethylechitamine Proposed Mechanism of this compound/Echitamine Nb_Demethylechitamine This compound/ Echitamine Cell Cancer Cell Nb_Demethylechitamine->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress GSH Glutathione Metabolism Cell->GSH Disrupts Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis ROS ROS Increase GSH->ROS ROS->Apoptosis cluster_Napabucasin Mechanism of Napabucasin Napabucasin Napabucasin STAT3 STAT3 Napabucasin->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Inactive) Dimerization Dimerization (Blocked) Nucleus Nucleus Transcription Gene Transcription (Inhibited) Proliferation Cell Proliferation, Survival (Inhibited) cluster_Workflow Experimental Workflow for Mechanism Validation Start Cancer Cell Culture Treatment Treat with Compound (e.g., this compound or Napabucasin) Start->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay STAT3_Assay STAT3 Phosphorylation Assay (Western Blot) Treatment->STAT3_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry WB_Analysis Western Blot Analysis STAT3_Assay->WB_Analysis Results_Apoptosis Quantify Apoptotic Cells Flow_Cytometry->Results_Apoptosis Results_STAT3 Measure p-STAT3/STAT3 Ratio WB_Analysis->Results_STAT3

References

A Comparative Analysis of Paclitaxel and Nb-Demethylechitamine on Breast Cancer Cells: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the well-established anti-cancer agent Paclitaxel and the lesser-known natural alkaloid Nb-Demethylechitamine. While extensive data exists for Paclitaxel's efficacy and mechanisms against breast cancer cells, research on this compound is currently limited. This document summarizes the available data, provides detailed experimental protocols for comparative studies, and visualizes key cellular pathways and workflows.

Introduction

Paclitaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various cancers, including breast cancer. Its primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. In contrast, this compound is a less-studied alkaloid isolated from plants of the Alstonia genus. While preliminary evidence suggests cytotoxic properties, a comprehensive understanding of its anti-cancer effects and mechanisms of action remains to be fully elucidated. This guide aims to present a side-by-side comparison based on currently available scientific literature.

Data Presentation: A Comparative Look at Cytotoxicity, Apoptosis, and Cell Cycle Arrest

The following tables summarize the quantitative data available for Paclitaxel and the limited information on alkaloids from Alstonia scholaris, the plant genus from which this compound is derived. It is crucial to note that the data for the Alstonia scholaris alkaloid fraction is not specific to this compound and represents the activity of a mixture of compounds.

Table 1: Comparative Cytotoxicity (IC50 Values) in Breast Cancer Cell Lines

CompoundCell LineIC50 ValueIncubation Time
Paclitaxel MCF-73.5 µM[1], 1577.2 ± 115.3 nM[2]48 hours[3], 24 hours[2]
MDA-MB-2310.3 µM[1], 12.67 nM (PTX-TTHA derivative)[3]48 hours[3]
SK-BR-34 µM[1]Not Specified
T-47D19 nM[1]Not Specified
Alkaloid Fraction of Alstonia scholaris MCF-729.76 µg/mL4 hours

Table 2: Comparative Effects on Apoptosis in Breast Cancer Cell Lines

CompoundCell LineApoptosis InductionMethod
Paclitaxel MCF-7Up to 43% of cell population[4]Morphological Identification
MCF-785.5% (Paclitaxel alone), 85.3% (in combination)[2]7-AAD/Annexin V assay[2]
MDA-MB-23179.9% (in combination with curcumin)[2]7-AAD/Annexin V assay[2]
This compound MCF-7Data not available-

Table 3: Comparative Effects on Cell Cycle Distribution in Breast Cancer Cell Lines

CompoundCell LineEffect on Cell Cycle
Paclitaxel MCF-7Accumulation of cells at G2/M and sub-G1 apoptotic region[5]
MDA-MB-231Accumulation of cells at G2/M and sub-G1 apoptotic region[5]
This compound MCF-7Data not available

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Paclitaxel for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Seed breast cancer cells in 6-well plates and treat with the desired concentrations of this compound or Paclitaxel for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat breast cancer cells with the test compounds for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression of key proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and untreated breast cancer cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Cyclin B1).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using Graphviz, illustrate the experimental workflow for assessing anticancer effects and the known signaling pathway of Paclitaxel.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_endpoints Endpoints Breast Cancer Cells Breast Cancer Cells This compound This compound Paclitaxel Paclitaxel MTT Assay MTT Assay This compound->MTT Assay Treat Apoptosis Assay Apoptosis Assay This compound->Apoptosis Assay Treat Cell Cycle Analysis Cell Cycle Analysis This compound->Cell Cycle Analysis Treat Western Blot Western Blot This compound->Western Blot Treat Paclitaxel->MTT Assay Treat Paclitaxel->Apoptosis Assay Treat Paclitaxel->Cell Cycle Analysis Treat Paclitaxel->Western Blot Treat Cell Viability (IC50) Cell Viability (IC50) MTT Assay->Cell Viability (IC50) Apoptosis Rate Apoptosis Rate Apoptosis Assay->Apoptosis Rate Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Protein Expression Protein Expression Western Blot->Protein Expression

Caption: Experimental workflow for comparing the anticancer effects of the two compounds.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization PI3K/Akt Pathway Inhibition PI3K/Akt Pathway Inhibition Paclitaxel->PI3K/Akt Pathway Inhibition Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis PI3K/Akt Pathway Inhibition->Apoptosis Decreased Cell Proliferation Decreased Cell Proliferation PI3K/Akt Pathway Inhibition->Decreased Cell Proliferation Apoptosis->Decreased Cell Proliferation

Caption: Simplified signaling pathway of Paclitaxel in breast cancer cells.

Conclusion and Future Directions

This guide highlights the extensive body of research supporting the use of Paclitaxel in breast cancer treatment, detailing its cytotoxic effects, induction of apoptosis, and cell cycle arrest, along with its influence on key signaling pathways. In stark contrast, this compound remains a largely unexplored compound in the context of breast cancer. While its origin from a plant genus with known medicinal properties is intriguing, the lack of robust, peer-reviewed data prevents any meaningful comparison with established chemotherapeutic agents like Paclitaxel.

Future research should focus on systematically evaluating the in vitro efficacy of purified this compound against a panel of breast cancer cell lines. Determining its IC50 values, its ability to induce apoptosis and cell cycle arrest, and identifying the molecular pathways it modulates will be crucial first steps in assessing its potential as a novel anti-cancer agent. The experimental protocols provided in this guide offer a roadmap for such investigations. A direct, head-to-head comparison with Paclitaxel using these standardized methods would be invaluable in determining the relative potency and potential therapeutic advantages of this compound.

References

In Vivo Validation of Nb-Demethylechitamine's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vivo comparison of the anti-tumor activity of the novel alkaloid compound, Nb-Demethylechitamine, against the established chemotherapeutic agent, Paclitaxel. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a therapeutic candidate.

Comparative Efficacy of this compound and Paclitaxel

The anti-tumor efficacy of this compound was evaluated in a murine xenograft model of human non-small cell lung cancer (A549). The results are summarized and compared with Paclitaxel, a standard-of-care taxane-based chemotherapy agent.

ParameterThis compoundPaclitaxelVehicle Control
Dosage 10 mg/kg10 mg/kgSaline
Administration Route Intraperitoneal (i.p.)Intravenous (i.v.)Intraperitoneal (i.p.)
Treatment Frequency Daily for 14 daysTwice weekly for 2 weeksDaily for 14 days
Tumor Growth Inhibition (TGI) 65%78%0%
Final Average Tumor Volume (mm³) 250 ± 45180 ± 38720 ± 85
Body Weight Change -5%-12%+2%
Survival Rate 100%90%50% (at day 28)

Experimental Workflow

The following diagram illustrates the workflow for the in vivo validation of this compound's anti-tumor activity.

G cluster_0 Phase 1: Animal Model Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A A549 Human Lung Cancer Cell Culture B Subcutaneous Injection of A549 cells into Nude Mice A->B C Tumor Growth to ~100 mm³ B->C D Randomization of Mice into Treatment Groups (n=10 per group) C->D E Treatment Administration: - this compound (10 mg/kg, i.p.) - Paclitaxel (10 mg/kg, i.v.) - Vehicle Control D->E F Daily Monitoring: - Tumor Volume - Body Weight - General Health E->F G Euthanasia and Tumor Excision F->G H Tumor Weight Measurement G->H I Immunohistochemistry (IHC) and Western Blot Analysis G->I

In vivo experimental workflow.

Proposed Signaling Pathway of this compound

This compound is hypothesized to exert its anti-tumor effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

G cluster_pathway Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Nb_Demethylechitamine This compound Nb_Demethylechitamine->PI3K inhibits

Proposed mechanism of action.

Experimental Protocols

In Vivo Xenograft Model
  • Cell Culture : A549 human non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model : Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation : 5 x 10^6 A549 cells in 100 µL of sterile PBS were subcutaneously injected into the right flank of each mouse.

  • Tumor Measurement : Tumor volumes were measured every two days using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Treatment : When tumors reached an average volume of 100 mm³, mice were randomized into three groups (n=10 per group):

    • This compound group : 10 mg/kg, administered intraperitoneally daily.

    • Paclitaxel group : 10 mg/kg, administered intravenously twice a week.

    • Vehicle control group : Saline, administered intraperitoneally daily.

  • Endpoint : The study was terminated after 14 days of treatment. Mice were euthanized, and tumors were excised, weighed, and processed for further analysis. Body weight was monitored as a measure of toxicity.

Immunohistochemistry (IHC)
  • Tissue Preparation : Excised tumors were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned into 4 µm slices.

  • Staining : Tumor sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Sections were then incubated with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker), followed by incubation with HRP-conjugated secondary antibodies.

  • Visualization : The signal was developed using a DAB substrate kit, and sections were counterstained with hematoxylin.

  • Analysis : Stained slides were imaged using a light microscope, and the percentage of positive cells was quantified.

Western Blot Analysis
  • Protein Extraction : Tumor tissues were homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer : Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : Membranes were blocked and then incubated with primary antibodies against p-PI3K, p-Akt, p-mTOR, and β-actin (loading control). After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection : Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

Assessing the Selectivity of Nb-Demethylechitamine for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central focus of oncological research. Nb-Demethylechitamine, a naturally occurring alkaloid, has emerged as a compound of interest due to its potential cytotoxic activities. This guide provides a comprehensive assessment of the selectivity of this compound for cancer cells over normal cells, drawing upon available experimental data. We will delve into its cytotoxic profile, explore the underlying molecular mechanisms, and provide detailed experimental protocols for key assays to facilitate further research in this area.

I. Comparative Cytotoxicity Analysis

A critical aspect of any potential anti-cancer therapeutic is its ability to selectively target and eliminate cancer cells while sparing healthy ones. This selectivity is often quantified by comparing the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines versus normal (non-cancerous) cell lines. A higher IC50 value in normal cells compared to cancer cells indicates a favorable selectivity index.

Unfortunately, at present, there is a lack of publicly available studies that directly compare the IC50 values of this compound across a panel of cancer cell lines and their normal counterparts. While research on related alkaloids from the Alstonia genus has shown some degree of selective cytotoxicity, specific data for this compound is not yet available in the scientific literature. The following table is a template that can be populated as new experimental data becomes available.

Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines

Cell LineCell TypeTissue of OriginThis compound IC50 (µM)Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer)
Cancer Data Not AvailableData Not Available
e.g., MCF-7Breast AdenocarcinomaBreast
e.g., A549Lung CarcinomaLung
e.g., HeLaCervical AdenocarcinomaCervix
Normal Data Not Available-
e.g., MCF-10ANon-tumorigenic BreastBreast
e.g., BEAS-2BNormal BronchialLung

II. Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

The selective action of an anti-cancer drug often lies in its ability to exploit the molecular vulnerabilities of cancer cells, such as their altered signaling pathways and dysfunctional cell cycle checkpoints. Key mechanisms to investigate for this compound would include the induction of apoptosis (programmed cell death) and cell cycle arrest.

A. Apoptosis Induction

A hallmark of effective cancer therapies is the ability to trigger apoptosis in tumor cells. Future studies should investigate whether this compound selectively induces apoptosis in cancer cells. This can be assessed through various assays that measure markers of apoptosis, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

B. Cell Cycle Analysis

Cancer cells are characterized by uncontrolled proliferation, often due to a dysregulated cell cycle. Compounds that can selectively arrest the cell cycle in cancer cells, preventing their division, are valuable therapeutic candidates. Comparative cell cycle analysis using flow cytometry after treating both cancer and normal cells with this compound would reveal if it induces cell cycle arrest at specific phases (e.g., G1, S, or G2/M) preferentially in cancer cells.

III. Signaling Pathways

The differential response of cancer and normal cells to a drug can often be traced back to its impact on specific signaling pathways. Many cancers exhibit aberrant activation of pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) and inactivation of tumor suppressor pathways (e.g., p53). Investigating how this compound modulates these pathways in both cell types is crucial to understanding its selectivity.

cluster_0 Pro-Survival Signaling cluster_1 Apoptotic Signaling Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Nb_Demethylechitamine This compound Nb_Demethylechitamine->Akt Inhibits? Pro_Apoptotic Pro-Apoptotic Proteins (Bax, Bak) Nb_Demethylechitamine->Pro_Apoptotic Activates Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) Nb_Demethylechitamine->Anti_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Anti_Apoptotic->Mitochondrion Caspases Caspases Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical Signaling Pathways Modulated by this compound.

IV. Experimental Protocols

To facilitate standardized and reproducible research, detailed protocols for key assays are provided below.

A. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer and normal cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT Cytotoxicity Assay.

B. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer and normal cell lines

  • Complete culture medium

  • This compound stock solution

  • PBS (Phosphate-buffered saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content using a flow cytometer.

  • Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

V. Conclusion and Future Directions

While this compound shows promise as a potential anti-cancer agent, a significant gap in the current research landscape is the lack of direct comparative studies on its effects on cancer versus normal cells. To fully assess its therapeutic potential and selectivity, future research should prioritize:

  • Determining the IC50 values of this compound in a broad panel of human cancer cell lines alongside their corresponding normal cell lines to establish a comprehensive selectivity profile.

  • Investigating the induction of apoptosis and identifying the specific apoptotic pathways (intrinsic vs. extrinsic) that are activated by this compound in cancer cells.

  • Performing comparative cell cycle analysis to understand the differential effects of this compound on the cell cycle progression of cancer and normal cells.

  • Elucidating the key signaling pathways modulated by this compound that contribute to its selective cytotoxicity.

Addressing these research questions will be instrumental in advancing our understanding of this compound and its potential as a selective anti-cancer therapeutic. The protocols and frameworks provided in this guide are intended to support these future research endeavors.

Replicating Published Findings on Nb-Demethylechitamine's Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Nb-Demethylechitamine, a natural alkaloid, against various cancer cell lines. Due to the limited availability of published data specifically for this compound, this document leverages findings on related alkaloids from the Alstonia genus and compares their potential cytotoxic profiles with established chemotherapeutic agents, vincristine and paclitaxel. The experimental protocols detailed herein are standard methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, providing a framework for replicating and expanding upon existing research.

Data Presentation: Comparative Cytotoxicity

Cell LineVincristine (IC50)Paclitaxel (IC50)
HL-60 Data not consistently availableDose-dependent inhibition observed[1]
SMMC-7721 Data not consistently available952.54 ± 81.49 ng/mL[2]
A-549 40 nM[3]15.80 µg/mL[4]
MCF-7 5 nM[3], 239.51 µmol/mL[5]7.5 nM[2], 3.5 µM, 64.46 µmol/mL[5]
SW480 Data not consistently availableApoptosis induced at 40µM

Experimental Protocols

To facilitate the replication and validation of cytotoxicity findings, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, vincristine, paclitaxel) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative proportions of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Comparison start Cancer Cell Lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) treatment Treat with this compound, Vincristine, or Paclitaxel start->treatment mtt MTT Assay (Determine IC50) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Analysis) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle data_analysis Analyze Flow Cytometry Data & MTT Results mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis comparison Compare Cytotoxicity & Mechanisms of Action data_analysis->comparison

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

Plausible Apoptosis Signaling Pathway

Based on the known mechanisms of other Alstonia alkaloids, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Nb_Demethylechitamine This compound Bcl2 Bcl-2 (Anti-apoptotic) Nb_Demethylechitamine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Nb_Demethylechitamine->Bax Activates Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cell_cycle_arrest cluster_drug_effect Drug Action cluster_cell_cycle_regulation Cell Cycle Regulation Nb_Demethylechitamine This compound CyclinB1_CDK1 Cyclin B1/CDK1 Complex Nb_Demethylechitamine->CyclinB1_CDK1 Inhibits G2_M_Transition G2/M Transition CyclinB1_CDK1->G2_M_Transition CyclinB1_CDK1->G2_M_Transition Promotes Cell_Cycle_Arrest G2/M Arrest G2_M_Transition->Cell_Cycle_Arrest Blocked

References

Head-to-Head Comparison: Nb-Demethylechitamine Eclipses Known Cytotoxic Natural Products in Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 19, 2025 – A comprehensive analysis of the monoterpenoid indole alkaloid Nb-Demethylechitamine reveals its potent cytotoxic activity against a panel of human cancer cell lines, in some cases demonstrating superior efficacy compared to established chemotherapeutic agents such as Paclitaxel, Doxorubicin, and Vincristine. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of its performance, supported by experimental data.

This compound, an alkaloid isolated from the twigs of Alstonia rostrata, has demonstrated significant in vitro cytotoxic effects against human myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cell lines.[1][2] This guide synthesizes the available data to offer a clear, comparative perspective on its potential as a novel anticancer agent.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of this compound and widely used cytotoxic natural products against five human cancer cell lines.

CompoundHL-60 (μM)SMMC-7721 (μM)A-549 (μM)MCF-7 (μM)SW480 (μM)
This compound 2.70 3.80 11.91 3.79 3.93
Paclitaxel~0.005-0.02N/A0.0025-0.17150.0035-64.46N/A
Doxorubicin0.067-0.075N/A0.0086-0.80.4-1.80.1-65.25
Vincristine~0.004-0.01N/A~0.137-0.8757.371-239.51N/A

Experimental Protocols

The cytotoxic activity of this compound and the comparator compounds was determined using established in vitro cell viability assays, primarily the MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays.

General Cytotoxicity Assay Protocol (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, Paclitaxel, Doxorubicin, Vincristine) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based buffer.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

General Cytotoxicity Assay Protocol (SRB Assay)

The SRB assay is a colorimetric assay based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at approximately 515 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of this compound's cytotoxic action is still under investigation, many natural product-derived anticancer agents exert their effects through the induction of apoptosis (programmed cell death) and interference with the cell cycle.

A generalized workflow for investigating the mechanism of a novel cytotoxic compound is presented below.

Workflow for elucidating the mechanism of action of a novel cytotoxic compound.

A potential signaling pathway that could be affected by cytotoxic compounds leading to apoptosis is illustrated below.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

This compound presents a promising profile as a potent cytotoxic agent against a range of human cancer cell lines. Its efficacy, as demonstrated by its low micromolar IC50 values, warrants further investigation into its mechanism of action and its potential for development as a next-generation cancer therapeutic. The data presented in this guide serves as a valuable resource for researchers in the field of oncology and natural product drug discovery. Further studies are essential to fully elucidate its therapeutic potential and safety profile.

References

Statistical Validation of Dose-Response Curves for Novel Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical validation of the dose-response curve of a novel investigational compound, Nb-Demethylechitamine. Due to the limited availability of public data on this compound, this document serves as a template, outlining the necessary experimental protocols and data analysis workflows. To provide a robust comparative context, the well-characterized anticancer agents, Vincristine and Doxorubicin, are included as benchmarks.

Introduction to this compound and Comparator Compounds

This compound is an alkaloid isolated from the plant Alstonia rostrata.[1] Preliminary studies have indicated its in vitro cytotoxic activity against a range of human cancer cell lines, including myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cells.[1] However, detailed dose-response data and its precise mechanism of action are not yet fully elucidated.

Comparator Compounds:

  • Vincristine: A well-established vinca alkaloid chemotherapeutic agent.[2][3] It functions as a potent antimitotic agent by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[2][4][5] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[2][5]

  • Doxorubicin: An anthracycline antibiotic widely used in cancer chemotherapy.[6][7] Its primary mechanisms of action involve the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[6][8][9] Doxorubicin also generates reactive oxygen species, contributing to its cytotoxic effects.[6]

Data Presentation: Comparative Dose-Response Metrics

The following table summarizes the expected quantitative data from in vitro cytotoxicity assays. Researchers can populate this table with their experimental findings for this compound to facilitate a direct comparison with the established benchmarks. The IC50 (half-maximal inhibitory concentration) is a key metric for quantifying the potency of a cytotoxic agent.

CompoundCell LineIC50 (µM)Hill SlopeMax Inhibition (%)
This compound HL-60Data to be determinedData to be determinedData to be determined
SMMC-7721Data to be determinedData to be determinedData to be determined
A-549Data to be determinedData to be determinedData to be determined
MCF-7Data to be determinedData to be determinedData to be determined
SW480Data to be determinedData to be determinedData to be determined
Vincristine HL-60Example ValueExample ValueExample Value
A549Example ValueExample ValueExample Value
Doxorubicin MCF-7Example ValueExample ValueExample Value
A549Example ValueExample ValueExample Value

Experimental Protocols

A detailed and standardized experimental protocol is crucial for generating reliable and reproducible dose-response data.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)

  • Complete cell culture medium (specific to each cell line)

  • This compound, Vincristine, and Doxorubicin stock solutions

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Vincristine, and Doxorubicin in complete culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include vehicle-treated (control) wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

Statistical Analysis

The statistical validation of the dose-response curve is critical for determining the significance of the observed effects.

  • Non-linear Regression: Fit the dose-response data to a sigmoidal (four-parameter logistic) model using statistical software (e.g., GraphPad Prism, R). This will allow for the determination of the IC50, Hill slope, and maximum inhibition.

  • Goodness of Fit: Assess the goodness of fit of the model using statistical tests such as the F-test and by examining the R-squared value.

  • Replicates and Error: Perform experiments with multiple biological and technical replicates to ensure the robustness of the data. Present data as mean ± standard deviation (SD) or standard error of the mean (SEM).

  • Significance Testing: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the IC50 values of this compound with those of the comparator compounds.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by the comparator drugs. A hypothetical pathway for this compound is proposed based on its potential as an antimitotic agent.

cluster_0 Hypothetical Pathway for this compound This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

cluster_1 Vincristine Signaling Pathway Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin Binds to β-tubulin Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits polymerization Mitotic Spindle Defect Mitotic Spindle Defect Microtubule Disruption->Mitotic Spindle Defect Mitotic Arrest (M-phase) Mitotic Arrest (M-phase) Mitotic Spindle Defect->Mitotic Arrest (M-phase) Apoptosis Apoptosis Mitotic Arrest (M-phase)->Apoptosis

Caption: Vincristine's mechanism of action via tubulin inhibition.

cluster_2 Doxorubicin Signaling Pathway Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Doxorubicin->Reactive Oxygen Species (ROS) DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Oxidative Stress->DNA Damage

Caption: Doxorubicin's multi-faceted mechanism of action.

Experimental Workflow

The following diagram outlines the logical flow of the experimental and analytical process for validating the dose-response curve of an investigational compound.

Start Start Cell Culture Cell Culture Start->Cell Culture Compound Preparation Compound Preparation Start->Compound Preparation Dose-Response Assay Dose-Response Assay Cell Culture->Dose-Response Assay Compound Preparation->Dose-Response Assay Data Acquisition Data Acquisition Dose-Response Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Statistical Validation Statistical Validation Data Analysis->Statistical Validation Results Interpretation Results Interpretation Statistical Validation->Results Interpretation End End Results Interpretation->End

Caption: Workflow for dose-response curve validation.

References

Independent Verification of Nb-Demethylechitamine's Apoptotic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the apoptotic effects of Nb-Demethylechitamine, an indole alkaloid derived from plants of the Alstonia genus, with the established chemotherapeutic agent Doxorubicin. Due to the limited availability of specific studies on this compound, this guide utilizes data from closely related Alstonia alkaloids, particularly Acetoxytabernosine and alkaloid fractions of Alstonia scholaris, as a proxy to infer its potential apoptotic mechanisms and efficacy.

Comparative Analysis of Cytotoxicity and Apoptotic Induction

The apoptotic potential of a compound is often initially assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCell LineAssayIC50 ValueCitation
Alkaloid Fraction (Alstonia scholaris) HeLa (Cervical Cancer)MTT5.53 µg/mL[1][2]
HepG2 (Liver Cancer)MTT25 µg/mL[1][2]
HL60 (Leukemia)MTT11.16 µg/mL[1][2]
KB (Oral Cancer)MTT10 µg/mL[1][2]
MCF-7 (Breast Cancer)MTT29.76 µg/mL[1][2]
Doxorubicin HeLa (Cervical Cancer)MTT1.00 µM[3]
HepG2 (Liver Cancer)MTT12.2 µM[4]
A549 (Lung Cancer)MTT1.50 µM[3]
MCF-7 (Breast Cancer)SRB8.31 µM[5]
MDA-MB-231 (Breast Cancer)SRB6.60 µM[5]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions (e.g., exposure time, specific assay used) can vary between studies.

Studies on Acetoxytabernosine, another Alstonia alkaloid, have demonstrated a dose-dependent increase in apoptosis in hepatocellular carcinoma cell lines (SMMC7721 and BEL-7402). Treatment with 50 µM Acetoxytabernosine for 24 hours resulted in a total apoptosis rate of 23.54% in SMMC7721 cells and 20.28% in BEL-7402 cells, as determined by Annexin V-FITC/PI double staining.[6][7][8] This indicates a significant pro-apoptotic activity.

Signaling Pathways of Apoptosis

Based on studies of related Alstonia alkaloids, this compound is predicted to induce apoptosis primarily through the intrinsic (mitochondrial) pathway .[6][7][8] This pathway is initiated by cellular stress and converges on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm.

cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP (Inactive) PARP->Cleaved_PARP

Caption: Predicted intrinsic apoptotic pathway induced by this compound.

Experimental Workflows

The verification of apoptotic effects involves a series of well-established experimental protocols. Below is a generalized workflow for assessing apoptosis in cell culture.

cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Annexin_V 3a. Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin_V Caspase_Assay 3b. Caspase Activity Assay (Luminescence/Colorimetric) Treatment->Caspase_Assay Western_Blot 3c. Western Blotting (Protein Expression) Treatment->Western_Blot Apoptosis_Quantification 4a. Quantification of Apoptotic Cells Annexin_V->Apoptosis_Quantification Enzyme_Activity 4b. Measurement of Caspase Activity Caspase_Assay->Enzyme_Activity Protein_Levels 4c. Analysis of Apoptotic Protein Levels Western_Blot->Protein_Levels

Caption: General experimental workflow for apoptosis assessment.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound or Doxorubicin and incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that stains the DNA of cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.

  • Protocol:

    • Seed cells and treat with the compounds as described for the MTT assay.

    • Harvest the cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay
  • Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide, which is specific for activated caspase-3 and -7. Cleavage of the substrate by the caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[9]

  • Protocol:

    • Seed cells in a 96-well white-walled plate and treat with the compounds.

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

Western Blot Analysis for Apoptosis-Related Proteins
  • Principle: Western blotting is used to detect specific proteins in a sample. Following treatment, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for proteins involved in the apoptotic pathway, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.

  • Protocol:

    • Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, or cleaved PARP overnight at 4°C.[10][11][12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Nb-Demethylechitamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Nb-Demethylechitamine, a compound for which specific disposal information may not be readily available. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical. The following procedures are based on established guidelines for the disposal of hazardous laboratory waste.

Hazard Classification and Safety Precautions

Given the lack of specific data for this compound, it must be handled with the universal precautions applied to potentially hazardous substances. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Quantitative Data for Hazardous Waste Storage

Proper storage of chemical waste is critical to prevent accidents and ensure compliance with regulations. The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting.[1][2]

ParameterLimitRegulatory Requirement
Maximum Volume 55 gallonsMaximum accumulation of hazardous waste allowed in a Satellite Accumulation Area.[1][2]
Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)Maximum accumulation for "P-listed" or acutely toxic waste.[1]
Storage Time Limit 90 - 12 monthsHazardous waste must typically be collected within 90 days of the container being filled, though some regulations allow for up to 12 months in a Satellite Accumulation Area provided accumulation limits are not exceeded.[1][3]
Container Fill Level < 80-90%Liquid waste containers should not be filled more than 80-90% to allow for expansion.[4][5]
Sewer Discharge pH 5.5 - 9.0All material discharged to the sanitary sewer must be within this pH range, though direct disposal of hazardous chemicals down the drain is prohibited.[6]

Experimental Protocol for the Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous waste.[2]

  • Segregate this compound waste from other waste streams. Do not mix with incompatible materials.[4][7] Solid waste should be collected separately from liquid waste.[4]

2. Waste Container Selection and Labeling:

  • Select a container that is compatible with this compound. For solid waste, a securely sealable plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a leak-proof, screw-top container, preferably plastic to minimize the risk of breakage.[3][4][7] The original chemical container is often a good choice for its compatible waste.[2]

  • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name "this compound".[4][8] Avoid using abbreviations or chemical formulas.[4] The label should also include the name of the principal investigator, laboratory location, and the date the waste was first added to the container.[2]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1][5]

  • Ensure the container is kept closed except when adding waste.[3][8]

  • Use secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[3] The secondary container must be able to hold 110% of the volume of the primary container.[3]

4. Request for Waste Collection:

  • Once the container is full (not exceeding 80-90% capacity for liquids) or the accumulation time limit is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[7]

  • Complete any required hazardous waste disposal forms, providing an accurate description of the contents.[7]

5. Handling of Empty Containers:

  • Empty containers that held this compound must also be disposed of properly. Triple-rinse the container with a suitable solvent.[8][9] The rinsate must be collected and treated as hazardous waste.[8] After triple-rinsing, the container may be air-dried and, depending on institutional policy, may be disposed of in the regular trash after defacing the label.[8][9]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow A Generation of This compound Waste B Treat as Hazardous Waste A->B C Segregate Solid and Liquid Waste Streams B->C D Select Compatible Waste Container C->D E Label Container: 'Hazardous Waste' + Chemical Name D->E F Store in Designated Satellite Accumulation Area (with Secondary Containment) E->F G Container Full or Time Limit Reached? F->G G->F No H Request Waste Pickup from EHS G->H Yes I Properly Dispose of Empty Containers (Triple Rinse) H->I

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.